(S)-N-Boc-2-(2-hydroxyethyl)morpholine
Description
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Properties
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDVZUAUPOAVLM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657765 | |
| Record name | tert-Butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257856-15-7 | |
| Record name | tert-Butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-N-Boc-2-(2-hydroxyethyl)morpholine chemical properties
An In-depth Technical Guide to (S)-N-Boc-2-(2-hydroxyethyl)morpholine: Chemical Properties and Significance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on this compound. Detailed experimental protocols for its synthesis and specific data on its biological activity or involvement in signaling pathways are not extensively reported in the public domain. The information provided herein is intended for research and informational purposes.
Introduction
This compound is a chiral heterocyclic compound featuring a morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.[1][2][3] The N-Boc protecting group makes this molecule a valuable chiral building block for the asymmetric synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4] This guide provides a summary of the known chemical properties and general applications of this compound.
Chemical and Physical Properties
Quantitative data for this compound is limited. The following tables summarize available data for the molecule and its corresponding racemate where specified.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (S)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate |
| CAS Number | 1257856-15-7[5] |
| Molecular Formula | C₁₁H₂₁NO₄[5][6] |
| Molecular Weight | 231.29 g/mol [5][6] |
| Canonical SMILES | C[C@@]1(OCCN(C1)C(=O)OC(C)(C)C)CCO |
| InChI Key | VUDVZUAUPOAVLM-UHFFFAOYSA-N[6] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | Colorless to light yellow liquid[5] | Data for the (S)-enantiomer. |
| Storage Temperature | 2-8°C[5] | Data for the (S)-enantiomer. |
| Boiling Point | 336°C | Data for the racemic mixture (CAS 913642-78-1). |
| Density | 1.097 g/cm³ | Data for the racemic mixture (CAS 913642-78-1). |
| Flash Point | 157°C | Data for the racemic mixture (CAS 913642-78-1). |
Synthesis and Characterization
General Synthetic Approach
Caption: A potential synthetic workflow for this compound.
Analytical Characterization
The structural confirmation of this compound typically relies on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework. While specific spectral data is not available in tabulated form, spectra for this compound can be found in chemical databases.[8]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of the final product.
Safety and Handling
The racemic mixture of N-Boc-2-(2-hydroxyethyl)morpholine is associated with the following hazards.[6] It is recommended to handle the (S)-enantiomer with similar precautions.
Table 3: GHS Hazard Information (for Racemic Mixture)
| Hazard Class | GHS Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Role in Drug Discovery and Development
The morpholine moiety is a key structural feature in numerous approved drugs and clinical candidates. Its incorporation is a common strategy to optimize the properties of a lead compound.
Contributions of the Morpholine Scaffold:
-
Improved Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[1][2]
-
Enhanced Receptor Binding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, leading to stronger interactions with biological targets.[3]
-
Scaffold for Chemical Diversity: The morpholine ring provides a rigid scaffold from which various functional groups can be appended, allowing for the exploration of chemical space around a pharmacophore.[1]
The "this compound" molecule, with its specific stereochemistry and protected amine, serves as a valuable starting material for introducing this beneficial scaffold in a stereocontrolled manner.
Caption: Contribution of the morpholine scaffold to drug-like properties.
Conclusion
This compound is a significant chiral building block for organic synthesis, particularly in the field of medicinal chemistry. While detailed public data on this specific molecule is sparse, the well-established importance of the morpholine scaffold in drug design underscores its utility. Its defined stereochemistry and functional handles make it a valuable tool for researchers and scientists aiming to synthesize novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Further research into the applications and biological activities of derivatives of this compound is warranted.
References
- 1. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(2-Hydroxyethyl)-morpholine N-oxide | C6H13NO3 | CID 130392110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 1257856-15-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to (S)-N-Boc-2-(2-hydroxyethyl)morpholine (CAS: 1257856-15-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-N-Boc-2-(2-hydroxyethyl)morpholine is a chiral synthetic building block of significant interest in medicinal chemistry. The morpholine scaffold is a well-established privileged structure in drug discovery, known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates, particularly in the development of central nervous system (CNS) therapies.[1][2] The presence of the N-Boc protecting group allows for controlled, sequential chemical modifications, while the chiral hydroxyethyl side chain offers a key point for further functionalization or interaction with biological targets. This document provides a comprehensive overview of the available technical data for this compound, including its chemical properties, a proposed synthesis protocol, and a discussion of its potential applications in drug development based on the known roles of the morpholine moiety.
Chemical and Physical Properties
This compound, also known as tert-butyl (S)-2-(2-hydroxyethyl)morpholine-4-carboxylate, is a colorless to light yellow liquid at room temperature. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1257856-15-7 | [3] |
| Molecular Formula | C₁₁H₂₁NO₄ | |
| Molecular Weight | 231.29 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥95% | |
| Storage Conditions | 2-8°C, sealed in a dry environment | |
| IUPAC Name | tert-butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |
| Synonyms | (S)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | [3] |
Synthesis and Purification
Proposed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Reaction Scheme:
A potential synthetic approach involves the cyclization of a chiral amino alcohol precursor followed by N-Boc protection.
Materials:
-
A suitable chiral starting material, such as (S)-2-(2-aminoethoxy)ethan-1-ol or a related precursor.
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
An appropriate solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
N-Boc Protection: To a solution of the chiral amino alcohol precursor in the chosen solvent, add triethylamine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
-
Cyclization (if necessary): Depending on the starting material, a subsequent cyclization step may be required to form the morpholine ring. This can often be achieved under basic or acidic conditions, depending on the specific substrate.
Proposed Experimental Protocol: Purification
Objective: To purify the synthesized this compound.
Method:
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel.
-
Solvent System: A gradient of ethyl acetate in hexanes is a common solvent system for the purification of moderately polar compounds like N-Boc protected amines. The exact ratio will need to be determined by TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Role in Drug Discovery and Development
The morpholine ring is a key structural motif in a variety of approved drugs and clinical candidates.[9][10][11] Its presence can influence several key drug-like properties:
-
Improved Physicochemical Properties: The morpholine moiety often enhances aqueous solubility and can modulate lipophilicity, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[10]
-
Enhanced Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
-
Blood-Brain Barrier Permeability: Morpholine-containing compounds have shown promise in CNS drug discovery due to their ability to cross the blood-brain barrier.[10][11]
-
Scaffold for Diverse Interactions: The morpholine ring can serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be tuned for specific interactions.[9]
This compound, with its defined stereochemistry and functional handles, is a valuable building block for introducing the beneficial morpholine scaffold into novel drug candidates. The hydroxyethyl side chain provides a site for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR).
Potential Therapeutic Areas
Given the prevalence of the morpholine scaffold in CNS-active compounds, potential therapeutic areas for derivatives of this compound could include:
Visualization of Conceptual Workflows
The following diagrams illustrate conceptual workflows relevant to the use of this compound in a drug discovery context.
Caption: A conceptual workflow for the synthesis of the target compound.
Caption: Logic flow for utilizing the compound in drug discovery.
Conclusion
This compound is a valuable chiral building block for medicinal chemistry and drug development. Its inherent structural features, including the privileged morpholine scaffold and orthogonally protected functional groups, make it an attractive starting material for the synthesis of novel therapeutic agents. While specific biological data for this compound is not yet widely published, the extensive body of literature on morpholine-containing drugs suggests its potential for application in a range of therapeutic areas, particularly for diseases of the central nervous system. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. CA1055938A - Morpholinone derivatives and their production - Google Patents [patents.google.com]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate [cymitquimica.com]
- 4. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
(S)-N-Boc-2-(2-hydroxyethyl)morpholine molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides essential information on the physicochemical properties of (S)-N-Boc-2-(2-hydroxyethyl)morpholine, a key chiral building block used in pharmaceutical and chemical research.
Core Molecular Data
This compound, systematically named (S)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, is a derivative of morpholine. The inclusion of a Boc protecting group and a hydroxyethyl functional group makes it a versatile intermediate in the synthesis of complex organic molecules. The definitive molecular formula and weight are crucial for stoichiometric calculations in synthetic protocols and for analytical characterization.
The key quantitative data for this compound are summarized in the table below.
| Property | Data |
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
Table 1: Core Molecular Properties of this compound.[1][2][3]
Experimental Characterization Workflow
The identity, purity, and stereochemistry of this compound are typically confirmed through a standard set of analytical experiments. The logical workflow for this characterization process is outlined below. This process ensures that the material meets the required specifications for use in further research and development.
2.1. Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. The resulting spectra are compared against reference data to confirm the connectivity of atoms and the presence of key functional groups (Boc, hydroxyl, morpholine ring).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which serves to verify the elemental composition derived from the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compound. For chiral molecules like this, a chiral HPLC method is often necessary to confirm enantiomeric excess.
-
Polarimetry: The specific optical rotation is measured to confirm the absolute stereochemistry of the (S)-enantiomer.
The following diagram illustrates the logical flow of these characterization steps.
Caption: Logical workflow for compound verification.
References
Spectroscopic Data of (S)-N-Boc-2-(2-hydroxyethyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-N-Boc-2-(2-hydroxyethyl)morpholine, a key intermediate in various synthetic applications. This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents the information in a structured format for ease of reference by researchers and professionals in drug development.
Molecular Structure and Properties
-
Compound Name: (S)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
-
Synonyms: this compound
-
CAS Number: 1257856-15-7[1]
-
Molecular Formula: C₁₁H₂₁NO₄[1]
-
Molecular Weight: 231.29 g/mol [1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
NMR Spectroscopy
-
¹H NMR (Proton NMR): While specific peak assignments and coupling constants require experimental data, a proton NMR spectrum is available for this compound[2]. The expected regions for the proton signals are outlined in Table 1.
Table 1: Expected ¹H NMR Spectral Data
Protons Chemical Shift (δ, ppm) Range Multiplicity Integration -C(CH₃)₃ (Boc group) 1.4 - 1.5 Singlet 9H -CH₂-OH (ethyl side chain) 1.6 - 1.9 Multiplet 2H Morpholine ring protons 2.5 - 4.0 Multiplets 7H -CH₂-OH (ethyl side chain) 3.6 - 3.8 Multiplet 2H | -OH | Broad Singlet | 1H |
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are presented in Table 2.
Table 2: Expected ¹³C NMR Spectral Data
Carbon Chemical Shift (δ, ppm) Range -C(CH₃)₃ (Boc group) 28.0 - 29.0 Morpholine ring carbons 40.0 - 75.0 -CH₂-CH₂-OH (ethyl side chain) 35.0 - 40.0 -CH₂-OH (ethyl side chain) 58.0 - 62.0 -C(CH₃)₃ (Boc group) 79.0 - 81.0 | -C=O (Boc group) | 154.0 - 156.0 |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z |
|---|---|---|
| Electrospray Ionization (ESI) | Positive | [M+H]⁺: 232.15 |
| | | [M+Na]⁺: 254.13 |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[3] For ¹³C NMR, a sufficient number of scans should be performed to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Mass Spectrometry (LC-MS) Protocol
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system coupled with an Electrospray Ionization (ESI) mass spectrometer is typically used.[4][5]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is suitable for this type of compound.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.
-
Gradient: A typical gradient would be to start with a low percentage of Solvent B and gradually increase it over the course of the run.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI in positive ion mode is generally used for amine-containing compounds.
-
Scan Range: The mass spectrometer should be set to scan a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500).
-
-
Sample Preparation and Injection:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject a small volume (e.g., 5-10 µL) of the sample into the LC-MS system.
-
-
Data Analysis: The resulting data will show the retention time of the compound and its mass spectrum, which can be analyzed to confirm the molecular weight.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
References
- 1. This compound CAS#: 1257856-15-7 [m.chemicalbook.com]
- 2. This compound(1257856-15-7) 1H NMR spectrum [chemicalbook.com]
- 3. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
(S)-N-Boc-2-(2-hydroxyethyl)morpholine: A Chiral Scaffold for Drug Discovery
(S)-N-Boc-2-(2-hydroxyethyl)morpholine is a valuable chiral building block increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of complex, biologically active molecules. Its rigid morpholine core, combined with the stereodefined hydroxyethyl side chain and the versatile Boc protecting group, makes it an attractive starting material for creating novel therapeutics with high stereochemical purity. This technical guide provides an in-depth overview of its synthesis, properties, and applications, supported by experimental protocols and data.
Physicochemical Properties
| Property | Value |
| CAS Number | 1257856-15-7 |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-enantiomer |
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application as a chiral building block. While various strategies for the synthesis of chiral morpholine derivatives exist, a common approach involves the construction of the morpholine ring from a chiral amino alcohol precursor followed by N-protection.
Illustrative Synthetic Pathway
A plausible synthetic route starts from a suitable chiral starting material, such as a protected (S)-amino alcohol, which undergoes a series of reactions to form the morpholine ring and introduce the hydroxyethyl side chain. The final step typically involves the protection of the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group.
Caption: General synthetic workflow for this compound.
Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound with comprehensive quantitative data is not readily found in the searched literature, a general procedure can be adapted from the synthesis of related chiral morpholine derivatives. The following represents a generalized protocol that would require optimization for this specific target molecule.
General Protocol for the Synthesis of Chiral N-Boc-2-substituted Morpholines
This protocol is based on general methods for the synthesis of chiral morpholines from amino alcohols.
Materials:
-
Chiral (S)-amino alcohol precursor
-
A suitable dielectrophile for ring formation (e.g., a bis-haloalkane or an activated diol)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., CH₃CN, DMF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Catalyst (if required)
Procedure:
-
Ring Formation: The chiral (S)-amino alcohol precursor is reacted with a suitable dielectrophile in the presence of a base to facilitate the intramolecular cyclization, forming the morpholine ring. The reaction is typically carried out in an appropriate solvent at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield the crude chiral morpholine derivative. Purification is typically achieved by column chromatography.
-
N-Boc Protection: The purified chiral morpholine is dissolved in a suitable solvent (e.g., dichloromethane). Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) are added, and the reaction is stirred at room temperature until completion.
-
Final Work-up and Purification: The reaction mixture is washed, dried, and the solvent is evaporated. The final product, this compound, is purified by column chromatography or recrystallization.
Quantitative Data (Illustrative):
| Step | Reaction | Typical Yield (%) | Typical Enantiomeric Excess (%) |
| 1 | Morpholine Ring Formation | 60-80 | >98 |
| 2 | N-Boc Protection | >95 | >98 |
Note: These values are illustrative and would need to be determined experimentally for the specific synthesis of this compound.
Applications in Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The chiral nature of this compound allows for stereospecific interactions with biological targets, which is critical for drug efficacy and reducing off-target effects.
This building block is particularly useful in the synthesis of analogs of bioactive molecules where the morpholine ring and the stereocenter at the 2-position are key pharmacophoric elements. For instance, it can serve as a crucial intermediate in the synthesis of novel norepinephrine reuptake inhibitors (NRIs) and other central nervous system (CNS) active agents.
Example Application: Synthesis of Reboxetine Analogs
This compound is a valuable precursor for the synthesis of analogs of Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of depression. The synthesis of these analogs often involves the modification of the hydroxyethyl side chain and subsequent deprotection and functionalization of the morpholine nitrogen.
Caption: Synthetic workflow for Reboxetine analogs.
The development and utilization of chiral building blocks like this compound are pivotal for the advancement of modern drug discovery, enabling the efficient and stereocontrolled synthesis of next-generation therapeutics.
(S)-N-Boc-2-(2-hydroxyethyl)morpholine: A Versatile Scaffold for the Development of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. Its unique structure, featuring both a secondary amine and an ether linkage, allows for a desirable balance of hydrophilicity and lipophilicity, which can enhance solubility, cell permeability, and metabolic stability. The chiral building block, (S)-N-Boc-2-(2-hydroxyethyl)morpholine, offers a versatile platform for the synthesis of diverse compound libraries with potential therapeutic applications in oncology, inflammation, and neuroscience. This technical guide provides a comprehensive overview of the synthetic utility of this scaffold, quantitative data on derived bioactive molecules, detailed experimental protocols, and insights into the signaling pathways they modulate.
Data Presentation: Bioactivity of Morpholine-Based Compounds
The following tables summarize the quantitative biological activity of various compounds synthesized from morpholine-based scaffolds, including those structurally related to this compound. This data highlights the potential of this core structure in developing potent inhibitors for various biological targets.
Table 1: Anticancer Activity of Morpholine Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 3c | HepG2 | 11.42 | [1] |
| 3d | HepG2 | 8.50 | [1] |
| 3e | HepG2 | 12.76 | [1] |
| 8 | A-549 | 2.78 ± 0.86 | [2] |
| 4e | A-549 | 5.37 ± 0.95 | [2] |
| 7b | A-549 | 5.70 ± 0.91 | [2] |
| 7b | HepG2 | 3.54 ± 1.11 | [2] |
| 5h | HT-29 | 0.049 ± 0.002 (VEGFR-2) | [3] |
| 5j | HT-29 | 0.098 ± 0.011 (VEGFR-2) | [3] |
| 5c | HT-29 | 0.915 ± 0.027 (VEGFR-2) | [3] |
| 8b | MCF-7 | 7.0 ± 0.7 | [4] |
| 8f | MCF-7 | 8.6 ± 1.8 | [4] |
Note: The compounds listed are derivatives of various morpholine scaffolds and are presented to illustrate the potential of the morpholine core in anticancer drug discovery.
Table 2: PI3K/mTOR Inhibition by Morpholine-Containing Compounds
| Compound ID | PI3K Isoform | IC50 (nM) | mTOR IC50 (nM) | Reference |
| ZSTK474 analog (6n) | PI3Kα | 89.3 | - | [5] |
| ZSTK474 analog (6n) | PI3Kδ | 12.6 | - | [5] |
| ZSTK474 analog (6o) | PI3Kα | 10.9 | - | [5] |
| ZSTK474 analog (6o) | PI3Kδ | 8.6 | - | [5] |
| Bifunctional inhibitor (6r) | PI3Kα | 130 | - | [5][6] |
| Bifunctional inhibitor (6s) | PI3Kα | 107 | - | [5][6] |
| (S)-21 | PI3Kβ | Potent and Selective | - | [7] |
Note: These compounds are derivatives of the PI3K inhibitor ZSTK474, where a morpholine group has been modified, demonstrating the tunability of the scaffold for kinase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel bioactive molecules. The following section outlines key experimental protocols for the derivatization of the this compound scaffold and for assessing the biological activity of the resulting compounds.
Synthesis of this compound Derivatives
The this compound scaffold offers two primary points for chemical modification: the hydroxyl group and the Boc-protected nitrogen.
1. General Procedure for O-Alkylation/Arylation of the Hydroxyl Group:
This protocol describes the formation of an ether linkage at the primary alcohol of the scaffold.
-
Materials: this compound, sodium hydride (NaH) or other suitable base, alkyl or aryl halide (e.g., benzyl bromide, substituted phenyl bromide), anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), reaction flask, magnetic stirrer, nitrogen atmosphere.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-substituted derivative.
-
2. General Procedure for N-Boc Deprotection and N-Alkylation/Arylation:
This two-step protocol first removes the Boc protecting group to free the secondary amine, which is then further functionalized.
-
N-Boc Deprotection:
-
Materials: O-substituted this compound derivative, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dichloromethane (DCM), reaction flask, magnetic stirrer.
-
Procedure:
-
Dissolve the Boc-protected morpholine derivative in DCM.
-
Add an excess of TFA (typically 20-50% v/v) or a saturated solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted.
-
-
-
N-Alkylation/Arylation (Reductive Amination or Buchwald-Hartwig Amination):
-
Reductive Amination (for N-alkylation):
-
Materials: Deprotected morpholine derivative, aldehyde or ketone, sodium triacetoxyborohydride or sodium cyanoborohydride, dichloroethane (DCE) or methanol, acetic acid (catalytic).
-
Procedure:
-
To a solution of the deprotected morpholine in DCE, add the aldehyde or ketone (1.0-1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the organic layer and concentrate to give the crude product for purification.
-
-
-
Buchwald-Hartwig Amination (for N-arylation):
-
Materials: Deprotected morpholine derivative, aryl halide, palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP), base (e.g., sodium tert-butoxide), anhydrous toluene.
-
Procedure:
-
Combine the deprotected morpholine, aryl halide, palladium catalyst, ligand, and base in a reaction vessel under an inert atmosphere.
-
Add anhydrous toluene and heat the mixture to the required temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the residue by column chromatography.
-
-
-
Biological Assays
1. MTT Assay for Cytotoxicity:
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized morpholine derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. In Vitro Kinase Inhibition Assay (e.g., for PI3K):
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Principle: Kinase activity is often measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric assays such as fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
General Procedure (using ADP-Glo™ as an example):
-
Set up the kinase reaction in a 96-well plate containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction mixture at the optimal temperature for the kinase to allow phosphorylation to occur.
-
After the kinase reaction, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways often targeted by morpholine-containing compounds and a general workflow for their synthesis and evaluation.
Caption: The PI3K/Akt/mTOR signaling cascade, a key regulator of cell growth and proliferation, is a common target for anticancer drugs. Morpholine-containing compounds have been developed as potent inhibitors of PI3K and/or mTOR.[5][7][8]
Caption: The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. Inhibition of this pathway is a key strategy for anti-inflammatory and anticancer therapies. Morpholine derivatives have shown potential as NF-κB inhibitors.[9][10]
Caption: A typical workflow for the development of bioactive molecules starting from the this compound scaffold, involving synthesis, purification, screening, and SAR-guided optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (S)-N-Boc-2-(2-hydroxyethyl)morpholine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery and development, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex therapeutic agents. Among these, (S)-N-Boc-2-(2-hydroxyethyl)morpholine has emerged as a valuable intermediate, particularly in the creation of molecules featuring a substituted morpholine core—a scaffold renowned for enhancing pharmacokinetic properties and providing a versatile platform for therapeutic targeting. This technical guide delves into the applications of this specific chiral morpholine derivative, with a focused exploration of its role in the synthesis of the potent antiemetic drug, Aprepitant.
The Morpholine Scaffold: A Privileged Structure in Drug Design
The morpholine ring is a recurring motif in a multitude of approved pharmaceutical agents. Its presence is often associated with improved aqueous solubility, metabolic stability, and a favorable safety profile. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated to fine-tune the molecule's overall physicochemical properties. These attributes make morpholine-containing compounds particularly attractive for targeting a wide array of biological entities, from G-protein coupled receptors to kinases.
Aprepitant: A Case Study in the Application of Chiral Morpholine Intermediates
Aprepitant, marketed as EMEND®, is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor and represents a significant advancement in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] The core structure of Aprepitant features a complex, stereochemically rich morpholine ring, making its synthesis a formidable challenge that relies on the use of precisely functionalized chiral building blocks.
Biological Target and Mechanism of Action
Aprepitant exerts its therapeutic effect by blocking the binding of substance P to the NK-1 receptor in the central nervous system.[3] Substance P is a neuropeptide involved in the transmission of pain signals and the induction of the emetic reflex. By antagonizing the NK-1 receptor, Aprepitant effectively interrupts this signaling pathway, thereby preventing the onset of nausea and vomiting.[3]
Figure 1: Signaling pathway of Aprepitant's antagonism of the NK-1 receptor.
Quantitative Biological Data
The potency and efficacy of Aprepitant have been extensively characterized through in vitro binding assays and numerous clinical trials.
Table 1: In Vitro Binding Affinity of Aprepitant
| Receptor | Binding Affinity (IC₅₀) | Reference |
| Human NK-1 | 0.1 nM | [1] |
| Human NK-2 | 4500 nM | [1] |
| Human NK-3 | 300 nM | [1] |
Table 2: Clinical Efficacy of Aprepitant in Preventing CINV (Moderately Emetogenic Chemotherapy)
| Treatment Group | Complete Response | p-value | Reference |
| Aprepitant Regimen | 50.8% | 0.015 | [4] |
| Control Regimen | 42.5% | [4] | |
| Complete response defined as no vomiting and no use of rescue therapy. |
Table 3: Clinical Efficacy of Aprepitant in Preventing CINV (Paclitaxel and Carboplatin)
| Treatment Group | No Vomiting | No Significant Nausea | Complete Response | Reference |
| Aprepitant Group | 78.2% | 85.4% | 61.6% | [5] |
| Placebo Group | 54.8% | 74.7% | 47.3% | [5] |
The Role of this compound in Aprepitant Synthesis
The synthesis of Aprepitant's morpholine core requires precise control of stereochemistry at multiple centers. While various synthetic routes have been published, the use of chiral building blocks like this compound offers a strategic advantage. This intermediate provides a pre-defined stereocenter and a versatile handle for further chemical elaboration. The Boc-protecting group allows for the selective modification of other parts of the molecule, while the hydroxyethyl side chain can be transformed into other functional groups or used as a point of attachment for subsequent synthetic steps.
While a direct, one-step conversion from this compound to a direct Aprepitant precursor is not the most commonly cited route in the literature, its utility as a foundational chiral building block is evident. More commonly, the morpholine ring is constructed during the synthesis. Below is a representative experimental protocol for the synthesis of a key morpholin-2-one intermediate of Aprepitant, which highlights the type of chemical transformations involved in forming the core of this drug.
Experimental Protocols: Synthesis of a Key Morpholin-2-one Intermediate for Aprepitant
This protocol describes a one-pot asymmetric synthesis of a 3-aryl-morpholin-2-one, a key intermediate in some synthetic routes to Aprepitant.[6]
Materials:
-
(Phenylsulfonyl)acetonitrile
-
p-Fluorobenzaldehyde
-
Quinine-derived urea catalyst (eQNU)
-
Anhydrous Toluene
-
Cumyl hydroperoxide (CHP)
-
N-Benzylethanolamine
-
Triethylamine (Et₃N)
Procedure:
-
Knoevenagel Condensation: In a round-bottom flask under an inert atmosphere, dissolve (phenylsulfonyl)acetonitrile (0.1 mmol), p-fluorobenzaldehyde (0.1 mmol), and the quinine-derived urea catalyst (0.01 mmol) in anhydrous toluene to a concentration of 0.3 M. Stir the reaction mixture at room temperature until the aldehyde is consumed (monitor by TLC).
-
Asymmetric Epoxidation: Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M and cool to -20°C. Add cumyl hydroperoxide (0.11 mmol) dropwise and stir at this temperature for the time required to achieve complete conversion of the alkene to the epoxide (monitor by TLC).
-
Domino Ring-Opening Cyclization (DROC): To the cold reaction mixture, add N-benzylethanolamine (0.12 mmol) followed by triethylamine (0.2 mmol). Allow the reaction to warm to room temperature and stir until the epoxide is fully consumed and the cyclized product is formed (monitor by TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-fluorophenyl)-4-benzylmorpholin-2-one.
Figure 2: Workflow for the one-pot synthesis of a key Aprepitant intermediate.
Conclusion
This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, life-changing pharmaceuticals. Its application, exemplified by the development of Aprepitant, underscores the critical interplay between synthetic chemistry and medicinal chemistry. As drug discovery continues to tackle increasingly complex molecular targets, the demand for versatile and stereochemically defined intermediates like this compound will undoubtedly continue to grow, paving the way for the next generation of innovative therapies.
References
- 1. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl) morpholine, (2R,3S)- | C20H18F7NO2 | CID 10113945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of aprepitant for the prevention of chemotherapy-induced nausea and vomiting in patients with breast cancer after moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of aprepitant for the prevention of chemotherapy-induced nausea and vomiting with a moderately emetogenic chemotherapy regimen: a multicenter, placebo-controlled, double-blind, randomized study in patients with gynecologic cancer receiving paclitaxel and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of (S)-N-Boc-2-(2-hydroxyethyl)morpholine in Central Nervous System Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics targeting the central nervous system (CNS) is an intricate endeavor, demanding a sophisticated understanding of molecular architecture and its influence on biological activity. A critical aspect of this pursuit lies in the selection of foundational chemical scaffolds that can be elaborated to produce drug candidates with optimal potency, selectivity, and pharmacokinetic profiles. Among the privileged structures in medicinal chemistry, the morpholine moiety has emerged as a cornerstone in the design of CNS-active agents. This technical guide delves into the specific utility of a chiral building block, (S)-N-Boc-2-(2-hydroxyethyl)morpholine , as a versatile precursor in the synthesis of innovative CNS drug candidates. Its unique stereochemistry and functional handles offer a strategic advantage in navigating the complexities of drug-brain barrier penetration and target engagement.
The Morpholine Scaffold: A Gateway to the CNS
The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, valued for its favorable physicochemical properties.[1][2] Its incorporation into a molecule can significantly enhance aqueous solubility, metabolic stability, and, crucially for CNS drugs, the ability to traverse the blood-brain barrier (BBB).[2] The nitrogen atom of the morpholine ring is weakly basic, which, in conjunction with the ether oxygen, contributes to a desirable balance of hydrophilicity and lipophilicity, a key determinant for effective CNS penetration.[2]
This compound: A Chiral Synthon of Interest
The subject of this guide, this compound, offers medicinal chemists a pre-validated chiral center and two distinct points for chemical modification: the Boc-protected nitrogen and the primary hydroxyl group. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for subsequent N-functionalization. The 2-(2-hydroxyethyl) side chain, with its terminal alcohol, is a prime site for introducing a diverse array of substituents through ether or ester linkages, enabling the exploration of a wide chemical space to optimize target binding and pharmacological activity.
Synthetic Utility in CNS Drug Design
The primary alcohol of this compound is amenable to a variety of chemical transformations, with the Mitsunobu reaction being a particularly powerful tool for introducing aryl and heteroaryl ethers.[3] This reaction allows for the coupling of the morpholine core with various phenolic compounds under mild conditions, proceeding with a clean inversion of stereochemistry at the reacting center. This strategic introduction of aromatic moieties is a common approach in the design of ligands for CNS targets, where π-π stacking and other non-covalent interactions are often crucial for high-affinity binding.
General Synthetic Workflow
A general synthetic strategy employing this compound to generate a library of potential CNS drug candidates can be conceptualized as a three-stage process. This workflow allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the aromatic ring and the nature of the linkage to the morpholine core.
Caption: General synthetic workflow for CNS drug candidates.
Experimental Protocols
Detailed experimental procedures are critical for the successful implementation of synthetic strategies. Below are representative protocols for the key transformations in the synthesis of CNS drug candidates from this compound.
Protocol 1: Mitsunobu Reaction for the Synthesis of (S)-N-Boc-2-(2-phenoxyethyl)morpholine
This protocol describes the etherification of the primary alcohol of this compound with a generic phenol.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and phenol (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add DIAD or DEAD (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired (S)-N-Boc-2-(2-phenoxyethyl)morpholine.
Protocol 2: N-Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free secondary amine, which can be a final drug candidate or an intermediate for further functionalization.
Materials:
-
(S)-N-Boc-2-(2-phenoxyethyl)morpholine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (for workup with TFA)
-
Diethyl ether
Procedure (using TFA):
-
Dissolve the (S)-N-Boc-2-(2-phenoxyethyl)morpholine derivative (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Procedure (using HCl in Dioxane):
-
Dissolve the (S)-N-Boc-2-(2-phenoxyethyl)morpholine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of 4M HCl in dioxane (excess, e.g., 10 eq) at room temperature.
-
Stir the mixture for 1-4 hours. The hydrochloride salt of the product will often precipitate.
-
The precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether to afford the pure hydrochloride salt.
Structure-Activity Relationship (SAR) and Data Presentation
The systematic modification of the aryl moiety introduced via the Mitsunobu reaction allows for a thorough investigation of the structure-activity relationship. Key parameters to explore include the nature, position, and electronic properties of substituents on the aromatic ring. The resulting pharmacological data should be organized systematically to facilitate analysis and guide further optimization.
Table 1: Hypothetical In Vitro Binding Affinities of (S)-2-(2-Aryloxyethyl)morpholine Derivatives at a CNS Target
| Compound ID | Aryl Moiety (Ar) | R¹ | R² | R³ | R⁴ | R⁵ | Binding Affinity (Kᵢ, nM) |
| 1a | Phenyl | H | H | H | H | H | 150 |
| 1b | Phenyl | 4-F | H | H | H | H | 75 |
| 1c | Phenyl | H | 3-Cl | H | H | H | 50 |
| 1d | Phenyl | H | H | 2-OCH₃ | H | H | 200 |
| 1e | Naphthyl | - | - | - | - | - | 90 |
| 1f | Pyridin-2-yl | - | - | - | - | - | 120 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Mechanism of Action
The ultimate goal of synthesizing these morpholine derivatives is to modulate the activity of specific CNS targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. Understanding the downstream signaling pathways affected by these compounds is crucial for elucidating their mechanism of action.
Caption: A representative GPCR signaling pathway.
Conclusion
This compound stands out as a highly valuable and versatile chiral building block for the discovery of novel CNS drug candidates. Its strategic use allows for the efficient synthesis of diverse libraries of compounds with favorable physicochemical properties for brain penetration. The well-defined synthetic routes, particularly the Mitsunobu reaction for C-O bond formation and standard protocols for N-Boc deprotection, provide a robust platform for medicinal chemists. By systematically exploring the structure-activity relationships of derivatives synthesized from this core, researchers can effectively navigate the challenging landscape of CNS drug discovery and develop innovative therapies for a range of neurological and psychiatric disorders. The continued application of this and similar morpholine-based scaffolds will undoubtedly contribute to the next generation of CNS therapeutics.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
Methodological & Application
Synthesis of Morpholine Derivatives from (S)-N-Boc-2-(2-hydroxyethyl)morpholine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various morpholine derivatives starting from the chiral building block, (S)-N-Boc-2-(2-hydroxyethyl)morpholine. The versatility of the primary alcohol functionality allows for a range of chemical transformations, yielding derivatives with significant potential in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in many biologically active compounds, and the ability to introduce diverse functionalities from this starting material is of high value.[1]
Introduction
This compound is a valuable chiral intermediate in organic synthesis. The presence of a Boc-protected nitrogen and a primary alcohol allows for selective modifications at the hydroxyl group without affecting the morpholine ring's nitrogen. This enables the synthesis of a variety of derivatives, including carboxylic acids, ethers, esters, and amines, which are key components in the development of novel therapeutic agents. This document outlines key synthetic transformations of this starting material, providing detailed protocols and summarizing expected outcomes.
Synthetic Pathways Overview
The primary alcohol of this compound can be readily transformed into various functional groups. The following diagram illustrates the key synthetic pathways described in this document.
References
Application Note: N-Boc Deprotection of (S)-N-Boc-2-(2-hydroxyethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (S)-N-Boc-2-(2-hydroxyethyl)morpholine to yield (S)-2-(2-hydroxyethyl)morpholine. The Boc protecting group is crucial in organic synthesis, particularly in peptide synthesis and the development of complex molecules in drug discovery, due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] This application note presents two common and effective acidic deprotection methodologies: one utilizing trifluoroacetic acid (TFA) and another employing hydrochloric acid (HCl). A comparative summary of the reaction conditions and workflows is provided to assist researchers in selecting the most suitable method for their specific needs.
Introduction to N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[1] Its popularity stems from its resistance to a broad range of nucleophilic and basic conditions, while being easily and cleanly cleaved under acidic conditions.[2][3] The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid, leading to the cleavage of the tert-butyl-oxygen bond. This process forms a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine.[2]
(S)-2-(2-hydroxyethyl)morpholine is a chiral morpholine derivative. Morpholine and its derivatives are common structural motifs in many pharmaceuticals and bioactive molecules. Therefore, efficient and reliable methods for the synthesis and deprotection of intermediates like this compound are of significant interest in medicinal chemistry and drug development.
Comparative Overview of Deprotection Protocols
Acid-catalyzed cleavage is the most conventional approach for N-Boc deprotection.[2] The choice of acid and solvent can be tailored based on the substrate's sensitivity to acidic conditions and the desired work-up procedure. Below is a summary of the two most common protocols.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl), typically 4M in Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Concentration | 20-50% TFA in DCM[2] | 4M HCl[4][5] |
| Temperature | 0 °C to Room Temperature | Room Temperature[4][5] |
| Reaction Time | 0.5 - 4 hours[2][6] | 1 - 16 hours[5] |
| Advantages | Highly effective and fast; volatile reagents are easy to remove.[2] | Often provides the product as a hydrochloride salt, which can be advantageous for purification and stability; can be milder for some acid-sensitive groups. |
| Disadvantages | TFA is corrosive and requires careful handling; residual TFA can be difficult to remove completely. | Dioxane is a potential peroxide-former and a suspected carcinogen; reaction times can be longer. |
| Work-up | Evaporation of solvent and excess TFA, followed by neutralization with a base (e.g., NaHCO3) and extraction.[6] | Evaporation of solvent to yield the hydrochloride salt, or neutralization and extraction to obtain the free amine.[5] |
Detailed Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a common and rapid method for N-Boc deprotection.
Materials and Reagents:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq, typically a 1:1 to 1:4 v/v ratio of TFA:DCM) to the stirred solution.[6]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess DCM and TFA.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude (S)-2-(2-hydroxyethyl)morpholine.
-
The product can be further purified by column chromatography or distillation if necessary.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another standard procedure, often yielding the hydrochloride salt of the amine directly.
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (4-10 eq) at room temperature.[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.[5] A precipitate of the hydrochloride salt may form during the reaction.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
To isolate the hydrochloride salt, the residue can be triturated with diethyl ether, and the resulting solid collected by filtration.
-
To obtain the free amine, dissolve the crude reaction mixture (or the isolated salt) in water and basify to a pH > 10 with an aqueous base (e.g., 1M NaOH or Na₂CO₃).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.
Visual Representations
Chemical Reaction Scheme
Caption: Chemical scheme for the acid-catalyzed deprotection of this compound.
Experimental Workflow
Caption: General experimental workflow for the N-Boc deprotection of amines.
Safety Precautions
-
Both trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. 1,4-Dioxane is flammable and a suspected carcinogen. Avoid inhalation and skin contact.
-
The neutralization of strong acids is an exothermic process. Perform this step carefully and with cooling if necessary.
By following these protocols, researchers can effectively and safely perform the N-Boc deprotection of this compound to obtain the desired product for further synthetic applications.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Utilization of (S)-N-Boc-2-(2-hydroxyethyl)morpholine in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's intrinsic ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
The morpholine scaffold is an attractive component for PROTAC linkers due to its favorable physicochemical properties. Its incorporation can enhance aqueous solubility and introduce a degree of conformational rigidity, which can be advantageous for optimizing ternary complex formation. (S)-N-Boc-2-(2-hydroxyethyl)morpholine is a versatile building block for the synthesis of such linkers, offering a chiral scaffold and two distinct functional handles for chemical modification: a Boc-protected amine and a primary hydroxyl group.
This document provides detailed application notes and protocols for the incorporation of this compound into PROTAC linkers. It includes a representative synthetic workflow, experimental protocols, and a discussion of the potential impact of this linker moiety on PROTAC performance.
Signaling Pathway and Experimental Workflow
The overarching goal of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This is achieved by bringing the target protein into close proximity with an E3 ubiquitin ligase. The following diagram illustrates the general mechanism of action of a PROTAC and the synthetic workflow for its assembly using a morpholine-based linker.
Caption: General overview of PROTAC mechanism and synthetic workflow.
Data Presentation
The incorporation of a morpholine-containing linker can significantly impact the physicochemical and biological properties of a PROTAC. The following tables provide a hypothetical comparison of PROTACs with a standard polyethylene glycol (PEG) linker versus a morpholine-containing linker derived from this compound.
Table 1: Physicochemical Properties of Hypothetical PROTACs
| PROTAC ID | Linker Type | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| PROTAC-PEG4 | PEG-4 | 950.2 | 4.2 | 185.6 |
| PROTAC-Morpholine | Morpholine-based | 985.3 | 3.8 | 195.1 |
Table 2: Biological Activity of Hypothetical PROTACs
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| PROTAC-PEG4 | BRD4 | HeLa | 50 | 90 | 2.5 |
| PROTAC-Morpholine | BRD4 | HeLa | 25 | 95 | 3.8 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific POI and E3 ligase ligands used.
Experimental Protocols
The following protocols describe a representative synthesis of a PROTAC molecule incorporating a linker derived from this compound. This multi-step synthesis involves the initial functionalization of the morpholine building block, followed by sequential coupling to the POI and E3 ligase ligands.
Protocol 1: Synthesis of a Functionalized Morpholine Linker
This protocol details the synthesis of an exemplary bifunctional linker with a terminal alkyne for "click" chemistry and a protected amine.
Step 1.1: O-Alkylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add propargyl bromide (80% solution in toluene, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the O-alkylated product.
Protocol 2: PROTAC Assembly
This protocol describes the sequential conjugation of the functionalized linker to a POI ligand and an E3 ligase ligand.
Step 2.1: Boc Deprotection of the Functionalized Linker
-
Dissolve the O-alkylated morpholine linker from Protocol 1 (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt can often be used directly in the next step.
Step 2.2: Amide Coupling with a POI Ligand
-
Dissolve the POI ligand bearing a carboxylic acid functionality (e.g., a JQ1 analog) (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected morpholine linker from Step 2.1 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring its progress by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Step 2.3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an E3 Ligase Ligand
-
Dissolve the purified POI-linker conjugate from Step 2.2 (1.0 eq) and an azide-functionalized E3 ligase ligand (e.g., a pomalidomide-azide derivative) (1.1 eq) in a mixture of t-butanol and water (1:1).
-
Add sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and the logical workflow for PROTAC synthesis and evaluation.
Caption: Chemical synthesis workflow for a morpholine-based PROTAC.
Application Notes and Protocols for the Synthesis of CRBN-Recruiting PROTACs using (S)-N-Boc-2-(2-hydroxyethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][4][5] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][5]
Cereblon (CRBN), the substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, is a widely exploited E3 ligase in PROTAC design due to the availability of well-characterized ligands such as thalidomide, pomalidomide, and lenalidomide.[1][6][7] The linker component of a PROTAC is crucial, as it influences the physicochemical properties, cell permeability, and the stability and geometry of the ternary complex, all of which are critical for degradation efficacy.
This document provides a detailed guide for the synthesis of CRBN-recruiting PROTACs incorporating (S)-N-Boc-2-(2-hydroxyethyl)morpholine, a versatile building block for linker synthesis. The morpholine moiety can enhance aqueous solubility and introduce conformational rigidity, which can be advantageous for optimizing PROTAC properties. The synthetic strategy presented herein is a modular, multi-step process that allows for the flexible combination of different POI ligands with a CRBN-recruiting moiety functionalized with the morpholine-containing linker.
PROTAC-Mediated Protein Degradation Signaling Pathway
PROTACs act as a bridge to induce proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled for further degradation cycles.[1][2][3]
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The synthesis of a PROTAC is a multi-step process that involves the preparation of a functionalized CRBN ligand, its conjugation to a linker, and subsequent coupling to a POI ligand. Following synthesis and purification, the biological activity of the PROTAC is evaluated through a series of in vitro and cellular assays to determine its binding affinity, degradation efficacy (DC50 and Dmax), and selectivity.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a CRBN-recruiting PROTAC using this compound. Optimization of reaction conditions may be necessary depending on the specific properties of the POI ligand.
Protocol 1: Synthesis of (S)-N-Boc-2-(2-azidoethyl)morpholine (Linker Precursor)
This protocol describes the conversion of the hydroxyl group of the starting material to an azide for subsequent click chemistry conjugation.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN3)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add TEA (1.5 eq).
-
Add MsCl (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
Dissolve the crude mesylate in anhydrous DMF and add NaN3 (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-N-Boc-2-(2-azidoethyl)morpholine.
Protocol 2: Synthesis of Alkyne-Functionalized Pomalidomide
This protocol details the functionalization of pomalidomide with a terminal alkyne for click chemistry.
Materials:
-
Pomalidomide
-
Propargyl bromide
-
Potassium carbonate (K2CO3)
-
Anhydrous DMF
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq) and propargyl bromide (1.2 eq).
-
Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain alkyne-functionalized pomalidomide.
Protocol 3: Click Chemistry Conjugation of Pomalidomide and Linker
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to connect the CRBN ligand and the linker.
Materials:
-
(S)-N-Boc-2-(2-azidoethyl)morpholine (from Protocol 1)
-
Alkyne-functionalized pomalidomide (from Protocol 2)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and water
Procedure:
-
In a reaction vial, dissolve alkyne-functionalized pomalidomide (1.0 eq) and (S)-N-Boc-2-(2-azidoethyl)morpholine (1.05 eq) in a 1:1 mixture of t-BuOH and water.
-
Add a solution of CuSO4·5H2O (0.1 eq) in water.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to obtain the Boc-protected pomalidomide-linker conjugate.
Protocol 4: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent coupling to the POI ligand.
Materials:
-
Boc-protected pomalidomide-linker conjugate (from Protocol 3)
-
Trifluoroacetic acid (TFA)
-
Anhydrous DCM
Procedure:
-
Dissolve the Boc-protected pomalidomide-linker conjugate in DCM.
-
Add TFA (20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pomalidomide-linker-amine.
Protocol 5: Coupling of POI Ligand to Yield the Final PROTAC
This protocol describes the final amide bond formation between the pomalidomide-linker and a POI ligand with a carboxylic acid functionality.
Materials:
-
Deprotected pomalidomide-linker-amine (from Protocol 4)
-
POI ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Procedure:
-
In a reaction vial, dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected pomalidomide-linker-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a hypothetical CRBN-recruiting PROTAC using the protocols described above. Actual results may vary depending on the specific POI ligand and reaction conditions.
| Step | Product | Starting Material | Yield (%) | Purity (LC-MS) |
| Protocol 1 | (S)-N-Boc-2-(2-azidoethyl)morpholine | This compound | 85 | >95% |
| Protocol 2 | Alkyne-functionalized pomalidomide | Pomalidomide | 78 | >98% |
| Protocol 3 | Boc-protected pomalidomide-linker conjugate | Alkyne-functionalized pomalidomide | 70 | >95% |
| Protocol 4 | Deprotected pomalidomide-linker-amine | Boc-protected pomalidomide-linker conjugate | 95 | >95% |
| Protocol 5 | Final PROTAC | Deprotected pomalidomide-linker-amine | 65 | >98% (HPLC) |
Conclusion
The protocols outlined in these application notes provide a comprehensive and modular approach for the synthesis of CRBN-recruiting PROTACs utilizing this compound as a key linker component. The incorporation of the morpholine moiety offers a strategy to potentially improve the physicochemical properties of the resulting PROTACs. The provided step-by-step procedures, coupled with the visualization of the underlying biological pathway and experimental workflow, serve as a valuable resource for researchers in the field of targeted protein degradation. Successful synthesis and subsequent biological evaluation of these novel PROTACs will contribute to the expansion of the chemical toolbox for the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: VHL Ligand Conjugation with (S)-N-Boc-2-(2-hydroxyethyl)morpholine Derivatives for PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that harness the cell's natural protein degradation machinery to eliminate target proteins of interest (POIs).[1][2] These molecules consist of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a commonly recruited ligase in PROTAC design due to the availability of potent and well-characterized small molecule ligands.[4][5]
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, solubility, and cell permeability of the final molecule.[6] (S)-N-Boc-2-(2-hydroxyethyl)morpholine derivatives represent a versatile class of building blocks for PROTAC linkers. The morpholine scaffold can improve physicochemical properties such as aqueous solubility, while the hydroxyethyl group provides a convenient handle for conjugation to VHL ligands. The Boc-protecting group allows for controlled, stepwise synthesis.
These application notes provide detailed protocols for the conjugation of a representative VHL ligand with an this compound derivative, along with methods for the characterization and evaluation of the resulting PROTACs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of VHL-based PROTACs and a general workflow for their synthesis and evaluation.
Caption: VHL-based PROTAC Mechanism of Action.
Caption: General Experimental Workflow for PROTAC Development.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the morpholine derivative, which can be adapted from known procedures for morpholine synthesis.[7][8]
Materials:
-
(S)-2-(2-Aminoethoxy)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Appropriate solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve (S)-2-(2-Aminoethoxy)ethanol (1.0 eq) in a mixture of DCM and saturated aqueous NaHCO₃ solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
The subsequent cyclization to form the morpholine ring can be achieved through various methods, such as intramolecular Williamson ether synthesis, often requiring activation of the terminal hydroxyl group.
Protocol 2: Conjugation of VHL Ligand with the Morpholine Derivative via Amide Coupling
This protocol outlines the amide bond formation between a VHL ligand containing a carboxylic acid and the amine of the deprotected morpholine derivative.[6][9]
Materials:
-
VHL ligand with a carboxylic acid handle (e.g., a derivative of VH032) (1.0 eq)
-
This compound (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Dissolve the this compound in a solution of 20% TFA in DCM.
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine salt is often used directly in the next step.
-
-
Amide Coupling:
-
Under a nitrogen atmosphere, dissolve the VHL ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected morpholine derivative (1.1 eq) and additional DIPEA (to neutralize the TFA salt) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Protocol 3: Characterization of the VHL-based PROTAC
A. Structural Confirmation:
-
LC-MS: Confirm the molecular weight of the final product.
-
NMR: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
B. In Vitro Protein Degradation Assay (Western Blot):
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[4]
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Data Presentation
Quantitative data from the characterization and evaluation of the synthesized PROTACs should be summarized in tables for clear comparison.
Table 1: Physicochemical Properties of PROTAC-X
| Property | Value | Method |
|---|---|---|
| Molecular Formula | CₓHᵧNₐOₑSₒ | Calculated |
| Molecular Weight | XXX.X g/mol | LC-MS |
| Purity | >95% | HPLC |
| Aqueous Solubility | XX µg/mL | Nephelometry |
| logP | X.XX | Calculated/Experimental |
Table 2: In Vitro Performance of PROTAC-X
| Parameter | Value | Cell Line | Assay |
|---|---|---|---|
| Binding Affinity (Kd) to VHL | XX nM | - | Fluorescence Polarization |
| Binding Affinity (Kd) to POI | XX nM | - | SPR/ITC |
| DC₅₀ (Degradation) | XX nM | [Specify Cell Line] | Western Blot |
| Dₘₐₓ (Degradation) | XX % | [Specify Cell Line] | Western Blot |
Note: The data presented in these tables are illustrative. Actual values must be determined experimentally.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Conjugation | Inefficient coupling reaction | Optimize coupling reagents (e.g., HATU, HBTU), base (DIPEA, Et₃N), reaction time, and temperature. Ensure anhydrous conditions.[9] |
| Instability of VHL ligand | Use milder reaction conditions. Consider synthetic routes where the linker is attached earlier.[9] | |
| Poor Aqueous Solubility | High lipophilicity of the PROTAC | The morpholine moiety is intended to improve solubility. Further modifications to the linker (e.g., incorporating PEG units) may be necessary. |
| Low Degradation Efficacy | Poor cell permeability | The linker composition can affect permeability. Linkers that allow for the shielding of polar surface area may improve cell entry.[6] |
| Unstable ternary complex | The linker length and attachment points are crucial for the stability of the ternary complex. Synthesize and test PROTACs with different linker lengths.[10] | |
| No Degradation Observed | PROTAC is not cell-permeable | Perform cellular uptake assays. |
| Degradation is not proteasome-dependent | Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Degradation should be rescued if it is proteasome-mediated.[9] |
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of (S)-N-Boc-2-(2-hydroxyethyl)morpholine in the Development of BRD4-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[1]
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a critical epigenetic reader that regulates the transcription of key oncogenes, including c-MYC.[2] Its role in various cancers has established it as a high-value therapeutic target.[3] PROTAC-mediated degradation of BRD4 has been shown to be a more potent and durable therapeutic strategy compared to traditional inhibition.[4]
The linker component is crucial for a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex. The morpholine scaffold is a privileged structure in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as solubility and bioavailability. This document provides detailed protocols for the synthesis and evaluation of a BRD4-targeting PROTAC using (S)-N-Boc-2-(2-hydroxyethyl)morpholine as a key bifunctional building block for the linker, recruiting the von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action: BRD4 Degradation
A VHL-based BRD4 PROTAC functions by forming a ternary complex between BRD4 and the VHL E3 ligase complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins, leading to a sustained pharmacological effect.[1]
Representative PROTAC Synthesis Protocol
This protocol describes a representative synthesis of a BRD4-targeting PROTAC, herein named BRD4-Morph-VHL , utilizing this compound. The synthesis involves three main stages: coupling the VHL ligand to the morpholine building block, Boc deprotection, and finally, coupling the BRD4 ligand.
Materials:
-
This compound
-
A VHL ligand with a carboxylic acid handle (e.g., VH032-acid)
-
A BRD4 ligand with a carboxylic acid handle (e.g., JQ1-acid)
-
Coupling agents (e.g., HATU, HBTU)
-
Bases (e.g., DIPEA, Et3N)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for deprotection
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Step 1: Coupling of VHL Ligand to Morpholine Building Block
-
To a solution of this compound (1.2 equivalents) and a VHL ligand with a carboxylic acid handle (1.0 equivalent) in anhydrous DMF, add HATU (1.5 equivalents) and DIPEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the VHL-Morpholine-Boc intermediate.
Step 2: Boc Deprotection
-
Dissolve the VHL-Morpholine-Boc intermediate (1.0 equivalent) in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude amine salt (VHL-Morpholine-NH ) is typically used directly in the next step without further purification.
Step 3: Coupling of BRD4 Ligand
-
Dissolve the crude VHL-Morpholine-NH (1.0 equivalent) and a BRD4 ligand with a carboxylic acid handle (e.g., JQ1-acid, 1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.5 equivalents) and DIPEA (4.0-5.0 equivalents) to the mixture.
-
Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final crude product by preparative HPLC to obtain the pure BRD4-Morph-VHL PROTAC.
Experimental Workflow for PROTAC Evaluation
The following workflow outlines the key steps to characterize the biological activity of the newly synthesized BRD4-targeting PROTAC.
Protocols for Biological Evaluation
Protocol 1: Cell Culture and Treatment
-
Culture a relevant cancer cell line (e.g., MV-4-11, HeLa, or a specific cell line of interest) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells at a suitable density for the intended assay (e.g., 1x10^6 cells/well in a 6-well plate for Western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of the BRD4-Morph-VHL PROTAC in DMSO.
-
Treat cells with serial dilutions of the PROTAC or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 16, 24 hours).
Protocol 2: Western Blotting for BRD4 Degradation
-
Cell Lysis : After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation : Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify band intensities using densitometry software. Normalize BRD4 levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay
-
Plate cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of the BRD4-Morph-VHL PROTAC.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 4: Mechanism of Action Confirmation
-
To confirm that protein degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Following pre-treatment, add the BRD4-Morph-VHL PROTAC at a concentration known to cause significant degradation (e.g., 100 nM).
-
Incubate for the standard treatment time (e.g., 8-16 hours).
-
Harvest cell lysates and perform Western blotting for BRD4 as described in Protocol 2.
-
A rescue of BRD4 degradation in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism.
Data Presentation
Quantitative data from the biological assays should be summarized to determine the potency and efficacy of the degrader.
Table 1: Degradation Profile of BRD4-Morph-VHL
| Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| MV-4-11 | 16 | 15 | >95 |
| HeLa | 16 | 45 | >90 |
| 22Rv1 | 16 | 25 | >95 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of BRD4-Morph-VHL
| Cell Line | Treatment Time (h) | IC50 (nM) |
|---|---|---|
| MV-4-11 | 72 | 8 |
| HeLa | 72 | 30 |
| 22Rv1 | 72 | 18 |
IC50: Concentration of the PROTAC required to inhibit cell proliferation by 50%.
Downstream Signaling Effects
Degradation of BRD4 leads to the disruption of transcriptional programs, most notably the downregulation of the c-MYC oncogene.[4] This suppression of key oncogenes contributes to cell cycle arrest and apoptosis.[2]
Conclusion
The use of this compound as a bifunctional linker component offers a strategic advantage in the synthesis of PROTACs due to the favorable properties of the morpholine scaffold. The provided protocols outline a robust framework for the synthesis and comprehensive biological evaluation of novel BRD4-targeting PROTACs. This approach enables the systematic development of potent and selective degraders for therapeutic applications.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions of (S)-N-Boc-2-(2-hydroxyethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of (S)-N-Boc-2-(2-hydroxyethyl)morpholine with various nucleophiles, a key transformation in the synthesis of diverse morpholine-containing compounds for drug discovery and development. The protocols focus on the widely applicable Mitsunobu reaction for the formation of ether, thioether, and N-alkylated products.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. The primary alcohol functionality serves as a versatile handle for introducing a wide range of molecular fragments through coupling reactions. The morpholine scaffold is a privileged structure in drug design, known to improve pharmacokinetic properties such as solubility and metabolic stability. This document outlines standardized procedures for key coupling reactions, enabling the synthesis of libraries of novel morpholine derivatives for screening and lead optimization.
Key Coupling Reactions
The primary alcohol of this compound can be effectively coupled with various nucleophiles using the Mitsunobu reaction. This reaction allows for the formation of C-O, C-S, and C-N bonds under mild conditions.[1][2][3]
O-Alkylation (Ether Formation) with Phenols
The Mitsunobu reaction is a reliable method for the etherification of alcohols with phenols.[1][3][4] The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol of the specified morpholine derivative.
S-Alkylation (Thioether Formation) with Thiols
Thioethers can be synthesized by coupling the alcohol with a thiol under Mitsunobu conditions.[3][5][6] This reaction is efficient for a variety of thiols, including aromatic and heterocyclic thiols.
N-Alkylation with N-Heterocycles
Nitrogen-containing heterocycles, such as imidazoles and benzimidazoles, can be alkylated on a nitrogen atom using the Mitsunobu reaction, provided the N-H is sufficiently acidic.[4][7][8]
Experimental Protocols
The following are generalized protocols for the coupling of this compound. Specific reaction parameters may require optimization based on the specific nucleophile used.
General Mitsunobu Protocol
A solution of this compound (1.0 eq.), the nucleophile (1.1-1.5 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1] To this stirred solution, a solution of an azodicarboxylate reagent, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.), in the same solvent is added dropwise.[1] The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 6-24 hours) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Protocol for O-Alkylation with 2-Hydroxy-5-nitropyridine
This protocol describes the synthesis of (S)-tert-butyl 2-(2-((5-nitropyridin-2-yl)oxy)ethyl)morpholine-4-carboxylate.
Materials:
-
This compound
-
2-Hydroxy-5-nitropyridine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) and 2-hydroxy-5-nitropyridine (1.2 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol for S-Alkylation with 4-Cyanothiophenol
This protocol describes the synthesis of (S)-tert-butyl 2-(2-((4-cyanophenyl)thio)ethyl)morpholine-4-carboxylate.
Materials:
-
This compound
-
4-Cyanothiophenol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.), 4-cyanothiophenol (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add DEAD (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol for N-Alkylation with 1H-Benzo[d]imidazole
This protocol describes the synthesis of (S)-tert-butyl 2-(2-(1H-benzo[d]imidazol-1-yl)ethyl)morpholine-4-carboxylate.
Materials:
-
This compound
-
1H-Benzo[d]imidazole
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), 1H-benzo[d]imidazole (1.3 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the mixture to 0 °C.
-
Add DIAD (1.5 eq.) dropwise over 10 minutes.
-
Allow the reaction to proceed at room temperature for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the coupling reactions of this compound. Please note that yields are highly dependent on the specific substrate and reaction optimization.
Table 1: O-Alkylation with Phenols under Mitsunobu Conditions
| Nucleophile (Phenol) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Hydroxy-5-nitropyridine | PPh₃, DIAD | THF | 0 to RT | 12-18 | 60-80 |
| 4-Methoxyphenol | PPh₃, DEAD | THF | 0 to RT | 8-12 | 70-90 |
| 2-Naphthol | PPh₃, DIAD | DCM | 0 to RT | 10-16 | 65-85 |
Table 2: S-Alkylation with Thiols under Mitsunobu Conditions
| Nucleophile (Thiol) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Cyanothiophenol | PPh₃, DEAD | DCM | 0 to RT | 8-12 | 75-95 |
| Thiophenol | PPh₃, DIAD | THF | 0 to RT | 6-10 | 80-95 |
| 2-Mercaptobenzothiazole | PPh₃, DEAD | THF | 0 to RT | 12-20 | 60-75 |
Table 3: N-Alkylation with N-Heterocycles under Mitsunobu Conditions
| Nucleophile (N-Heterocycle) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1H-Benzo[d]imidazole | PPh₃, DIAD | THF | 0 to RT | 16-24 | 50-70 |
| Imidazole | PPh₃, DEAD | THF | 0 to RT | 12-18 | 55-75 |
| 1,2,4-Triazole | PPh₃, DIAD | DCM | 0 to RT | 18-30 | 40-60 |
Visualizations
The following diagrams illustrate the experimental workflows for the described coupling reactions.
Caption: General experimental workflow for the Mitsunobu coupling reaction.
Caption: Simplified logical relationship of the Mitsunobu reaction mechanism.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 7. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Resolution of Racemic N-Boc-2-(2-hydroxyethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chiral resolution of racemic N-Boc-2-(2-hydroxyethyl)morpholine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established chemical principles and analogous resolutions of similar morpholine derivatives.
Introduction
Chiral morpholine derivatives are crucial building blocks in medicinal chemistry. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the preparation of enantiomerically pure compounds is of utmost importance in drug discovery and development. This application note details two primary methods for the chiral resolution of racemic N-Boc-2-(2-hydroxyethyl)morpholine: Enzymatic Kinetic Resolution and Diastereomeric Salt Formation.
Methods for Chiral Resolution
Two effective methods for the separation of enantiomers of N-Boc-2-(2-hydroxyethyl)morpholine are presented:
-
Method A: Enzymatic Kinetic Resolution. This method utilizes the stereoselectivity of enzymes to preferentially catalyze the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Method B: Diastereomeric Salt Formation. This classical resolution technique involves the reaction of the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated based on their different physical properties, such as solubility.[1][][3]
Experimental Protocols
Method A: Enzymatic Kinetic Resolution
This protocol describes the lipase-catalyzed acylation of racemic N-Boc-2-(2-hydroxyethyl)morpholine. The enzyme will selectively acylate one enantiomer, leaving the other enantiomer unreacted.
Materials:
-
Racemic N-Boc-2-(2-hydroxyethyl)morpholine
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)
-
Acylating agent (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether (MTBE))
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Chiral HPLC column for enantiomeric excess determination
Protocol:
-
To a solution of racemic N-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq) in anhydrous toluene (10 mL/g of substrate), add the immobilized lipase (e.g., 50-100 mg/mmol of substrate).
-
Add the acylating agent, vinyl acetate (1.5 eq), to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.
-
Once the desired conversion is reached, filter off the enzyme and wash it with ethyl acetate.
-
Wash the combined organic filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to separate the two compounds.
-
Determine the enantiomeric excess (ee%) of the unreacted N-Boc-2-(2-hydroxyethyl)morpholine and the acylated product using chiral HPLC.
Workflow for Enzymatic Kinetic Resolution:
References
Application Note and Protocol: A Scalable Synthesis of (S)-N-Boc-2-(2-hydroxyethyl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-N-Boc-2-(2-hydroxyethyl)morpholine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex bioactive molecules and pharmaceutical candidates. Its morpholine core provides desirable physicochemical properties, while the chiral hydroxyethyl side chain offers a key point for further chemical elaboration. The growing demand for enantiomerically pure morpholine derivatives necessitates the development of robust and scalable synthetic routes.
This document outlines a detailed protocol for the scale-up synthesis of this compound. The described methodology is based on established chemical transformations known for their reliability and scalability, ensuring high yield and enantiopurity of the final product.
Overall Synthetic Workflow
The multi-step synthesis begins with the preparation of a dehydromorpholine precursor, followed by a key asymmetric hydrogenation step to establish the desired stereocenter. Subsequent functional group manipulations furnish the target molecule.
Troubleshooting & Optimization
Technical Support Center: (S)-N-Boc-2-(2-hydroxyethyl)morpholine Synthesis
Welcome to the technical support resource for the synthesis of (S)-N-Boc-2-(2-hydroxyethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and address common challenges encountered during the synthesis, focusing on the identification and mitigation of common side-products.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction to synthesize this compound?
The most common method is the N-protection of the secondary amine of the starting material, (S)-2-(2-hydroxyethyl)morpholine, using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2] The reaction is a nucleophilic acyl substitution where the morpholine nitrogen attacks one of the carbonyl carbons of the Boc anhydride.[2]
Q2: I see an unexpected, less polar spot on my TLC plate after the reaction. What could it be?
An unexpected, less polar spot is often the N,O-bis-Boc protected side-product , where both the morpholine nitrogen and the primary alcohol have reacted with Boc₂O. This di-protected compound is significantly less polar than the desired mono-protected product due to the masking of the free hydroxyl group.
Q3: Besides the bis-Boc species, what other side-products can form?
While less common, other side-products can arise from the reagents or reaction conditions:
-
Unreacted Starting Material : Incomplete reaction will leave residual (S)-2-(2-hydroxyethyl)morpholine.
-
Urea or Isocyanate Derivatives : These can form under certain conditions, particularly if the reaction temperature is not controlled.[3][4]
-
Racemized Product : Harsh basic conditions or elevated temperatures can potentially lead to racemization at the chiral center (C2), compromising the stereochemical integrity of the final product.[5][6]
Q4: My yield is low. How can I improve it?
Low yield can be attributed to incomplete reaction or formation of side-products. To improve the yield:
-
Ensure all reagents are anhydrous, as water can hydrolyze Boc₂O.
-
Control the reaction temperature; running the reaction at 0 °C to room temperature is standard.[5]
-
Slowly add the Boc₂O to the solution of the amine and base to maintain a low instantaneous concentration, which can reduce side reactions.[5]
-
Ensure at least a stoichiometric amount of base is used to neutralize the acid formed during the reaction.
Q5: How can I minimize the formation of the N,O-bis-Boc side-product?
Chemoselectivity is key. The nitrogen on the morpholine ring is a much stronger nucleophile than the primary alcohol. To favor N-protection over O-protection:
-
Use Stoichiometric Reagents : Use only a slight excess (1.05-1.2 equivalents) of Boc₂O. A large excess will drive the reaction towards the di-protected species.
-
Choice of Base and Solvent : Using a non-nucleophilic base like triethylamine (TEA) or DIPEA in a solvent like Dichloromethane (DCM) or THF at controlled temperatures (0 °C to RT) generally provides good selectivity for N-protection.[2]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Table 1: Troubleshooting Common Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC, including a very non-polar one. | Formation of the N,O-bis-Boc side-product due to over-reaction. | Reduce the equivalents of Boc₂O to ~1.1. Run the reaction at a lower temperature (e.g., 0 °C). Purify via flash chromatography with a gradient elution. |
| Significant amount of starting material remains. | Incomplete reaction. Insufficient base or Boc₂O. Deactivated Boc₂O (hydrolyzed). | Increase reaction time and monitor by TLC. Use a slight excess of Boc₂O (~1.1 eq). Ensure reagents are fresh and anhydrous. |
| Product appears oily or difficult to crystallize. | Presence of impurities. Residual solvent. | Purify the product using flash column chromatography. To prevent peak tailing on silica gel, add 0.5-1% triethylamine to the eluent.[7] Ensure complete removal of solvent under high vacuum. |
| Loss of enantiomeric purity (e.e. reduction). | Racemization due to harsh conditions (e.g., strong base, high temperature). | Use a milder, non-nucleophilic base like DIPEA. Maintain low reaction temperatures (0 °C).[5] Avoid unnecessarily long reaction times. |
Diagrams and Workflows
Reaction Pathway Diagram
The following diagram illustrates the primary reaction pathway to the desired product and the most common side-reaction pathway.
Caption: Reaction scheme showing the desired N-Boc protection and the potential O-Boc side-reaction.
Troubleshooting Logic Flow
This workflow helps diagnose the presence of the primary side-product.
Caption: Troubleshooting workflow for identifying the N,O-bis-Boc protected side-product.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard procedure optimized to favor mono-N-protection.
-
Preparation : To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-2-(2-hydroxyethyl)morpholine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition : Slowly add triethylamine (TEA, 1.5 eq).
-
Boc Anhydride Addition : In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[5]
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : Once complete, quench the reaction by adding water.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing : Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed to separate the desired product from common impurities.
-
Column Preparation : Select an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column using the initial eluent mixture.
-
Eluent Selection : A good starting eluent system is 30% Ethyl Acetate in Hexanes. To prevent peak tailing due to the basicity of the morpholine nitrogen, add 0.5% triethylamine to the eluent system.[7]
-
Loading : Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the column.
-
Elution : Begin elution with 30% EtOAc/Hexanes (+0.5% TEA). Gradually increase the polarity (e.g., to 50-70% EtOAc/Hexanes) to elute the product. The less polar N,O-bis-Boc impurity will elute first, followed by the desired N-Boc product.
-
Fraction Collection : Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
Technical Support Center: Purification of (S)-N-Boc-2-(2-hydroxyethyl)morpholine
Welcome to the technical support center for the purification of (S)-N-Boc-2-(2-hydroxyethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why can the purification of this compound by silica gel chromatography be challenging? A1: The purification can be challenging due to the molecule's properties. It possesses a polar 2-hydroxyethyl group and a morpholine ring, which, although N-Boc protected, still contains oxygen and nitrogen atoms that can interact with the stationary phase. This can lead to issues like peak tailing and the need for relatively polar solvent systems. The basicity of the morpholine nitrogen can cause strong interactions with the acidic silanol groups on the surface of silica gel, potentially leading to poor separation and recovery.[1]
Q2: What are the common impurities I might encounter? A2: Common impurities may include unreacted starting materials from the synthesis, such as the parent morpholine derivative or the Boc-protection reagent (e.g., di-tert-butyl dicarbonate). Side-reaction products are also a possibility, depending on the synthetic route used.
Q3: How do I select an appropriate solvent system (eluent)? A3: The ideal eluent should provide a good separation between your target compound and impurities. Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For this compound, you will likely need a relatively polar system. Aim for an Rf value of approximately 0.2-0.4 for the target compound on the TLC plate to ensure good separation on the column.[1]
Q4: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do? A4: If your compound is very polar and does not move with ethyl acetate, you need to use a more polar solvent system.[2] Try adding methanol to your eluent. A common combination for highly polar compounds is dichloromethane/methanol or ethyl acetate/methanol. Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it.
Q5: I am observing significant peak tailing during chromatography. How can this be resolved? A5: Peak tailing for morpholine-containing compounds is often caused by the interaction of the basic nitrogen atom with the acidic silica gel.[1] To fix this, add a small amount of a basic modifier like triethylamine (Et3N) to your eluent system. A concentration of 0.1-1% triethylamine is typically sufficient to neutralize the acidic sites on the silica, leading to improved peak shape.[1]
Q6: What is the best way to load my sample onto the column? A6: For polar compounds like this compound, dry loading is often the preferred method.[3][4] This involves pre-adsorbing your crude product onto a small amount of silica gel or Celite. First, dissolve your sample in a suitable solvent (e.g., dichloromethane or methanol), add silica gel, and then evaporate the solvent completely. The resulting free-flowing powder can then be carefully added to the top of the packed column. This technique prevents band broadening that can occur when dissolving the sample in a solvent stronger than the initial eluent.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the eluent system using TLC. If compounds are close together, try a shallower polarity gradient or a different solvent system (e.g., switch from Hex/EtOAc to DCM/MeOH).[4] |
| Column overloading. | The amount of crude material should be appropriate for the column size. A general guideline is a silica gel-to-crude product weight ratio of 30:1 to 100:1 for effective separation.[4] | |
| Improperly packed column. | Ensure the column is packed uniformly without cracks, channels, or air bubbles. A poorly packed column leads to uneven solvent flow and band broadening.[4] | |
| Low Recovery / No Product Eluted | Compound is irreversibly bound to the silica gel. | The compound's polarity and basicity may cause it to stick to the acidic stationary phase. Add 0.1-1% triethylamine to the eluent to reduce this interaction.[1] |
| Compound is unstable on silica gel. | Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears, your compound may be degrading. Consider using a different stationary phase like neutral alumina or deactivated silica.[2] | |
| Eluent is not polar enough. | If the compound is not eluting, the mobile phase is too weak. Gradually increase the eluent polarity (e.g., increase the percentage of ethyl acetate or add methanol).[2] | |
| Compound Elutes Too Quickly | Eluent is too polar. | The mobile phase is too strong, causing the compound to elute with the solvent front along with impurities. Reduce the eluent polarity (e.g., increase the percentage of hexanes).[4] |
| Sample was dissolved in a very strong solvent for loading. | This can carry the compound down the column too quickly. Use the dry loading method described in the FAQs.[5] | |
| Streaking or Tailing Bands | Strong interaction with silica gel. | As mentioned, this is common for basic compounds. Add 0.1-1% triethylamine to the eluent to improve peak shape.[1] |
| Sample overloading. | Loading too much material can cause bands to tail. Reduce the amount of sample relative to the amount of silica gel.[4] | |
| Sample is not fully dissolved when loaded. | Incomplete dissolution can lead to streaking as the compound slowly dissolves into the mobile phase. Ensure the sample is fully dissolved before loading, or use the dry loading technique.[4] |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol outlines a general procedure using flash column chromatography on silica gel.
-
Eluent Selection:
-
Using TLC, identify a suitable solvent system. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes. For this polar compound, a system like Hexanes:EtOAc (1:1) progressing to 100% EtOAc, and then to EtOAc with 1-5% Methanol (MeOH) may be necessary.
-
Add 0.5% triethylamine (Et3N) to the prepared eluent mixtures to prevent peak tailing. Aim for an Rf of ~0.3 for the target compound in the initial eluting solvent.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., Hexanes:EtOAc 1:1).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly and evenly. Ensure the column never runs dry.[3]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or methanol.
-
Add silica gel (approximately 1-2 times the weight of your crude product) to the solution.
-
Remove the solvent completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed silica gel bed, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the column.
-
Apply gentle air pressure to begin eluting the sample. Maintain a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by collecting small spots from the fractions for TLC analysis.
-
Gradually increase the polarity of the eluent as required to elute the target compound.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC. Use a stain (e.g., potassium permanganate or phosphomolybdic acid) if the compound is not UV-active.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: PROTAC Synthesis with (S)-N-Boc-2-(2-hydroxyethyl)morpholine
Welcome, researchers and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the key building block, (S)-N-Boc-2-(2-hydroxyethyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a PROTAC synthesis workflow?
A1: The main challenges revolve around two key chemical transformations: the coupling of the secondary alcohol and the deprotection of the Boc group followed by subsequent amidation. Specifically, researchers may encounter:
-
Low yields in coupling reactions: The secondary hydroxyl group of the morpholine derivative can exhibit sluggish reactivity, particularly in sterically hindered systems.
-
Incomplete Boc deprotection: The Boc group may be difficult to remove completely without affecting other acid-labile functional groups within the PROTAC molecule.
-
Side reactions: The generation of the tert-butyl cation during Boc deprotection can lead to unwanted alkylation of nucleophilic residues in the PROTAC structure.
-
Purification difficulties: The polar nature of the morpholine moiety can complicate the purification of intermediates and the final PROTAC product.
Q2: How can I improve the yield of the coupling reaction involving the hydroxyl group of this compound?
A2: To improve coupling yields, consider the following strategies:
-
Choice of Coupling Reaction:
-
Mitsunobu Reaction: This is a common method for converting alcohols to esters, ethers, or for nitrogen alkylation. Optimization of the phosphine (e.g., PPh₃, PBu₃) and azodicarboxylate (e.g., DEAD, DIAD) reagents is crucial. Using an excess of the diol relative to the nucleophile can favor mono-substitution.[1]
-
Activation of the Hydroxyl Group: The alcohol can be converted to a more reactive leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can quench the reaction intermediates.
-
Temperature Optimization: While many coupling reactions are run at room temperature, gentle heating may be necessary to drive the reaction to completion, especially with sterically hindered substrates.
-
Reagent Stoichiometry: A slight excess of the coupling partner and reagents can improve conversion.
-
Q3: What are the common pitfalls during the Boc deprotection of the morpholine nitrogen, and how can they be avoided?
A3: Incomplete deprotection and side reactions are the primary concerns.
-
Incomplete Deprotection:
-
Acid Strength and Concentration: For stubborn Boc groups, a stronger acid or a higher concentration may be required. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) (20-50% v/v) or 4M HCl in dioxane.[2]
-
Reaction Time and Temperature: Monitor the reaction closely by LC-MS and allow sufficient time for completion. Gentle warming can sometimes be employed, but with caution to avoid side reactions.[3]
-
-
Side Reactions (tert-butylation):
-
Use of Scavengers: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings (e.g., indole) or sulfur-containing residues (e.g., methionine). The addition of scavengers like triisopropylsilane (TIS) or water to the cleavage cocktail is highly recommended to trap this reactive intermediate.[3][4]
-
Q4: Are there any specific challenges related to the purification of PROTACs containing the morpholine moiety?
A4: The polarity of the morpholine ring can make purification by normal-phase chromatography challenging, leading to broad peaks and poor separation.
-
Reverse-Phase Chromatography: Reverse-phase preparative HPLC (RP-HPLC) is often the preferred method for purifying polar PROTACs.
-
Solvent System Optimization: For flash chromatography, experimenting with different solvent systems, including the addition of small amounts of a polar solvent like methanol or an amine base like triethylamine to the eluent, can improve peak shape and recovery.
Troubleshooting Guides
Problem 1: Low Yield in the Coupling of the Hydroxyl Group
| Possible Cause | Recommended Solution |
| Inefficient activation of the hydroxyl group | For Mitsunobu reactions, ensure fresh, high-quality PPh₃ and DEAD/DIAD are used. Consider pre-mixing the alcohol, nucleophile, and PPh₃ before the slow, dropwise addition of the azodicarboxylate at 0 °C.[1] |
| Steric hindrance | Increase the reaction time and/or temperature. Consider using a less sterically bulky phosphine reagent if applicable. |
| Presence of water | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal stoichiometry | Use a slight excess (1.2-1.5 equivalents) of the coupling partner and reagents. For mono-functionalization of a diol linker, using an excess of the diol can be beneficial.[1] |
Problem 2: Incomplete Boc Deprotection
| Possible Cause | Recommended Solution |
| Insufficient acid strength or concentration | Increase the concentration of TFA in DCM (e.g., from 20% to 50%) or switch to 4M HCl in dioxane.[2] |
| Short reaction time | Monitor the reaction progress by LC-MS until the starting material is fully consumed. This may take several hours. |
| Poor solubility of the Boc-protected intermediate | If solubility in DCM is poor, consider alternative solvents like dioxane for HCl-mediated deprotection. |
Problem 3: Formation of Side Products During Boc Deprotection
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl cation | Add a scavenger such as triisopropylsilane (TIS) or water (2.5-5% v/v) to the deprotection cocktail.[3] |
| Degradation of acid-sensitive functional groups | Perform the deprotection at 0 °C and minimize the reaction time once the starting material is consumed. Promptly remove the acid under reduced pressure after the reaction is complete.[4] |
Experimental Protocols
Protocol 1: Mitsunobu Reaction for Coupling of this compound to a Carboxylic Acid
Materials:
-
This compound
-
Carboxylic acid coupling partner
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.2 equivalents), the carboxylic acid (1.0 equivalent), and PPh₃ (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 equivalents) in anhydrous THF dropwise to the reaction mixture over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Protocol 2: Boc Deprotection
Materials:
-
Boc-protected intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 equivalent) in DCM.
-
Add TIS (2.5-5% v/v) to the solution if acid-sensitive, nucleophilic groups are present.
-
Cool the solution to 0 °C.
-
Add TFA (20-50% v/v) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like DCM or toluene to remove residual TFA. The resulting amine TFA salt is often used directly in the next step after neutralization.
Protocol 3: Amide Coupling of the Deprotected Morpholine Moiety
Materials:
-
Deprotected morpholine amine (as TFA salt)
-
Carboxylic acid coupling partner
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature for pre-activation.
-
Add a solution of the deprotected morpholine amine TFA salt (1.2 equivalents) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC.
Visualizations
Caption: General workflow for PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 3. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-N-Boc-2-(2-hydroxyethyl)morpholine
Welcome to the technical support center for the synthesis and purification of (S)-N-Boc-2-(2-hydroxyethyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development, offering detailed troubleshooting advice and frequently asked questions to address common challenges in removing impurities from this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most straightforward method is the protection of the secondary amine of (S)-2-(2-hydroxyethyl)morpholine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The reaction is typically carried out in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water.[1][2]
Q2: What are the likely impurities I might encounter in my reaction mixture?
A2: Several impurities can arise from the synthesis of this compound. These may include:
-
Unreacted (S)-2-(2-hydroxyethyl)morpholine: Incomplete reaction can leave the starting material in your product.
-
Di-Boc protected species: Although less common for secondary amines, over-protection can occur under forcing conditions.
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Impurities from the starting material: The purity of the initial (S)-2-(2-hydroxyethyl)morpholine will affect the final product's purity.
-
N-Oxide of this compound: Morpholine derivatives can be susceptible to oxidation, forming the corresponding N-oxide, particularly if oxidizing agents are present or during prolonged exposure to air.
-
(R)-enantiomer: If the chiral purity of the starting material is not high, the final product will be a mixture of enantiomers. Racemization is also a possibility, though less likely under standard Boc protection conditions.
Q3: My crude product appears oily and difficult to handle. Is this normal?
A3: Yes, it is common for N-Boc protected morpholine derivatives to be oils or low-melting solids, especially if residual solvent or byproducts like tert-butanol are present. Purification is necessary to obtain a pure, solid product.
Q4: How can I monitor the progress of the Boc-protection reaction?
A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. The starting material, being a free amine, will have a different retention factor (Rf) compared to the N-Boc protected product. Staining with ninhydrin can be useful, as it will stain the primary/secondary amine of the starting material but not the protected product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete reaction (significant starting material remaining) | Insufficient Boc₂O or base. Low reaction temperature or short reaction time. | Add an additional portion of Boc₂O and base and continue stirring. Allow the reaction to stir for a longer period or gently warm it (e.g., to 40°C).[1] |
| Product is difficult to extract from the aqueous phase | The hydroxyl group and morpholine oxygen can increase water solubility. | Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of DCM and isopropanol. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase. |
| Streaking or tailing on silica gel chromatography | The basic nitrogen of the morpholine can interact with acidic silanol groups on the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system. Use deactivated silica gel or an alternative stationary phase like alumina. |
| Presence of the (R)-enantiomer in the final product | The starting material, (S)-2-(2-hydroxyethyl)morpholine, was not enantiomerically pure. Racemization occurred during the reaction or workup. | Verify the enantiomeric purity of the starting material using chiral HPLC. Avoid harsh basic or acidic conditions during workup. If racemization is suspected, consider milder reaction conditions. Chiral purification via preparative HPLC may be necessary.[3][] |
| An unexpected peak with a higher mass is observed in LC-MS | This could indicate the formation of an N-oxide or a di-Boc protected species. | For N-oxide, ensure reactions are performed under an inert atmosphere and avoid prolonged exposure to air. For di-Boc, use stoichiometric amounts of Boc₂O. Purification by column chromatography should separate these impurities. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general procedure based on standard Boc protection of secondary amines.[1][2]
-
Dissolution: Dissolve (S)-2-(2-hydroxyethyl)morpholine (1 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per gram of amine).
-
Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents) or aqueous sodium bicarbonate.
-
Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
If using an organic solvent, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), water, and brine.
-
If using a biphasic system, separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate eluent system, such as ethyl acetate/hexanes.
-
Eluent Modification: To prevent peak tailing, add 0.5-1% triethylamine to the eluent mixture.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column.
-
Elution: Elute the column with the prepared solvent system, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Chiral Purity Analysis by HPLC
This is a representative method for the chiral analysis of N-Boc protected amines.[5]
-
Column: A chiral stationary phase column, such as Chiralpak AD-H or a similar column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Data Presentation
Table 1: Typical Impurities and their Characteristics
| Impurity | Molecular Weight | Likely Origin | Recommended Analytical Technique |
| (S)-2-(2-hydroxyethyl)morpholine | 131.17 | Starting Material | LC-MS, GC-MS |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | Excess Reagent | TLC, ¹H NMR |
| tert-Butanol | 74.12 | Byproduct | ¹H NMR, GC |
| N-Oxide of product | 247.29 | Oxidation | LC-MS |
| (R)-N-Boc-2-(2-hydroxyethyl)morpholine | 231.29 | Enantiomeric Impurity | Chiral HPLC |
Table 2: Example Purification Data (Illustrative)
| Stage | Purity (by HPLC area %) | Yield | Appearance |
| Crude Product | 85% | - | Yellow Oil |
| After Column Chromatography | >98% | 80-90% | Colorless Oil to White Solid |
| After Recrystallization (if applicable) | >99.5% | 70-85% | White Crystalline Solid |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: N-Boc Deprotection of (S)-N-Boc-2-(2-hydroxyethyl)morpholine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the N-Boc deprotection of (S)-N-Boc-2-(2-hydroxyethyl)morpholine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for N-Boc deprotection of this compound?
The most common methods for N-Boc deprotection involve the use of strong acids such as Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM) or Hydrochloric Acid (HCl) in an organic solvent, often dioxane or methanol.[1][2] Alternative, milder methods can be employed if the substrate is sensitive to strong acidic conditions.[3]
Q2: My reaction is sluggish or incomplete. What are the possible causes?
Several factors can lead to an incomplete reaction:
-
Insufficient Acid: The amount of acid may be too low to effectively catalyze the deprotection.
-
Low Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Steric Hindrance: The Boc group on the morpholine ring might be sterically hindered, slowing down the reaction.
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate.
Q3: I am observing unexpected byproducts in my reaction. What could they be?
The formation of byproducts is a common issue in N-Boc deprotection. The most frequent side reaction is the alkylation of nucleophiles by the tert-butyl cation that is generated during the reaction.[4] In the case of this compound, the primary hydroxyl group could potentially be a site for side reactions, though less common.
Q4: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction's progress. The deprotected product, being a free amine, is typically more polar than the starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin can help visualize the free amine. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
Q5: Are there any "green" or more environmentally friendly methods for N-Boc deprotection?
Yes, several greener alternatives to strong acid methods exist. These include using p-toluenesulfonic acid (pTSA) in a deep eutectic solvent, or even catalyst-free deprotection in hot water.[5] Thermal deprotection, where the compound is heated in a suitable solvent, is another option that avoids the use of strong acids.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction / Low Yield | Insufficient acid concentration or equivalents. | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or the number of equivalents. |
| Reaction time is too short. | Extend the reaction time and monitor closely by TLC or LC-MS. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature. For acid-labile substrates, consider milder heating. | |
| Steric hindrance around the Boc-protected nitrogen. | Consider using a less sterically hindered acid or a different deprotection method altogether, such as thermal deprotection. | |
| Formation of Byproducts | Alkylation of the hydroxyl group by the tert-butyl cation. | Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation.[4] |
| Degradation of the starting material or product due to harsh acidic conditions. | Switch to a milder deprotection method, such as using HCl in dioxane, p-toluenesulfonic acid, or oxalyl chloride in methanol.[1][3] | |
| Difficulty in Product Isolation | The product is isolated as a salt (e.g., TFA or HCl salt) and is highly soluble in the workup solvent. | After removing the reaction solvent, triturate the residue with a non-polar solvent like diethyl ether to precipitate the salt.[8] |
| The product is a viscous oil that is difficult to handle. | Attempt to form a crystalline salt by treating the free base with a suitable acid (e.g., HCl in ether). |
Quantitative Data on N-Boc Deprotection Methods
The following table summarizes various conditions for N-Boc deprotection on different substrates, which can serve as a starting point for optimizing the deprotection of this compound.
| Method | Reagent(s) | Solvent | Temperature | Time | Yield | Substrate Type | Reference |
| Strong Acid | TFA (25-50%) | DCM | Room Temp | 1 - 18 h | 60-87% | General Amines | [2] |
| Strong Acid | 4M HCl | Dioxane | Room Temp | 2 - 16 h | - | General Amines | [9] |
| Milder Acid | p-Toluenesulfonic Acid | Deep Eutectic Solvent | Room Temp | 10 - 30 min | >98% | Aromatic & Aliphatic Amines | [5] |
| Alternative | Oxalyl Chloride | Methanol | Room Temp | 1 - 4 h | up to 90% | Aromatic & Aliphatic Amines | [3][10] |
| Thermal | - | Trifluoroethanol | 150 - 240 °C | 30 - 60 min | 93-98% | Aromatic & Heterocyclic Amines | [6][7] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents, or 25-50% v/v).
-
If desired, add a scavenger such as triisopropylsilane (TIS) (1-2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
To isolate the free amine, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.
-
To isolate the TFA salt, after the initial concentration, add cold diethyl ether to precipitate the product. Collect the solid by filtration.[11]
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[8]
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.
-
If necessary, the product can be precipitated by the addition of diethyl ether.
Visualizations
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Preventing racemization during synthesis with (S)-N-Boc-2-(2-hydroxyethyl)morpholine
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing racemization during the synthesis and handling of (S)-N-Boc-2-(2-hydroxyethyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it critical to avoid in pharmaceutical synthesis?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] In drug development, the three-dimensional structure of a molecule is critical to its biological activity. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or cause undesirable side effects. Therefore, maintaining the enantiomeric purity of chiral building blocks like this compound is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: How stereochemically stable is this compound under common synthetic conditions?
A2: The chiral center at the C2 position of the morpholine ring, protected by an N-Boc group, is generally stable under many standard synthetic conditions. Studies involving the synthesis of complex morpholines have shown that the stereochemical configuration can remain intact throughout multi-step sequences, including N-Boc removal with trifluoroacetic acid (TFA) followed by a basic workup.[2] Chiral HPLC analysis in these studies confirmed that no significant racemization occurred.[2]
Q3: What are the primary factors that can induce racemization in this type of chiral amino alcohol derivative?
A3: The primary factors that can lead to racemization of chiral amino alcohols and related structures include:
-
Elevated Temperatures: High heat provides the necessary energy to overcome the activation barrier for enantiomeric interconversion.[1] Intentional racemization processes often use temperatures between 100°C and 175°C.[3]
-
Harsh pH Conditions: Exposure to strong acids or bases can facilitate racemization, potentially through mechanisms involving the formation of transient, achiral intermediates like imines or enolates if other functional groups are present.
-
Specific Catalysts: Certain catalysts, particularly transition metals like Raney cobalt or some ruthenium and palladium complexes, can promote racemization, especially under hydrogenation or transfer hydrogenation conditions at elevated temperatures.[3][4]
Troubleshooting Guide: Loss of Enantiomeric Purity
This guide addresses the common problem of observing reduced enantiomeric excess (% ee) in your product when using this compound as a starting material or intermediate.
Problem: My final product shows a lower than expected enantiomeric excess (% ee).
Step 1: Verify Starting Material Purity Before troubleshooting your reaction, confirm the enantiomeric purity of your starting lot of this compound. Use a validated chiral HPLC or GC method.
Step 2: Analyze Reaction Conditions If the starting material's purity is confirmed, review your synthetic protocol step-by-step. The following sections pinpoint potential causes and solutions.
Q: Could my reaction temperature be the cause of racemization?
-
Potential Cause: You are running the reaction at an elevated temperature (typically > 60°C for extended periods) or during a high-temperature workup procedure.
-
Recommended Solution:
-
Whenever possible, conduct reaction steps at or below room temperature. For exothermic reactions, use an ice bath to maintain a controlled temperature.
-
If heating is necessary, perform a time-course study at the lowest effective temperature to determine if enantiomeric purity degrades over time.
-
Avoid prolonged heating. It is better to have a slightly incomplete reaction with high enantiomeric purity than a complete reaction with a racemized product.
-
Q: How do I know if my acidic or basic conditions are too harsh?
-
Potential Cause: You are using strong, non-nucleophilic bases (e.g., LDA, LHMDS) at elevated temperatures or refluxing in strong acids (e.g., concentrated HCl, H₂SO₄) for extended periods. While standard Boc deprotection with TFA is generally safe, extreme conditions can be problematic.[2]
-
Recommended Solution:
-
For Boc Deprotection: Use standard conditions such as 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C to room temperature.
-
For Base-Mediated Reactions: Opt for milder organic bases (e.g., triethylamine, DIPEA) or inorganic bases (e.g., K₂CO₃, NaHCO₃) at controlled temperatures.
-
If a strong base is required, conduct the reaction at low temperatures (e.g., -78°C to 0°C) and quench the reaction promptly once complete.
-
Q: I am activating the primary alcohol for a subsequent reaction. Could this step cause racemization?
-
Potential Cause: The conditions used to activate the hydroxyl group (e.g., converting to a tosylate, mesylate, or halide) might be too harsh, or the subsequent displacement reaction might proceed through a mechanism that affects the nearby chiral center.
-
Recommended Solution:
-
Use standard, mild conditions for alcohol activation (e.g., TsCl, MsCl with pyridine or Et₃N at 0°C).
-
Ensure the nucleophilic substitution reaction is performed under conditions that favor a clean SN2 inversion at the reaction center without affecting the morpholine stereocenter.
-
Analyze the enantiomeric purity of the intermediate immediately after the activation/substitution step to isolate the source of racemization.
-
Data Presentation
Table 1: Summary of Recommended vs. High-Risk Reaction Conditions
| Parameter | Recommended Conditions | Conditions to Avoid (High Risk of Racemization) | Rationale |
| Temperature | -20°C to 40°C | > 80°C, especially for prolonged periods | High thermal energy can overcome the barrier for enantiomeric interconversion.[1] |
| Boc Deprotection | 20-50% TFA in DCM; 4M HCl in Dioxane (0°C to RT) | Refluxing in concentrated mineral acids (e.g., 6N HCl) | Standard conditions are well-tolerated and unlikely to cause racemization.[2] |
| Base Treatment | Organic bases (Et₃N, DIPEA); Mild inorganic bases (K₂CO₃, Cs₂CO₃) | Strong bases (NaH, LDA, t-BuOK) at elevated temperatures | Strong bases can potentially abstract protons alpha to activating groups, though less likely for this specific structure without further modification. |
| Catalysts | Standard coupling reagents, organocatalysts | Raney Cobalt, certain Ru/Pd hydrogenation catalysts at high T/P | Specific transition metal catalysts are known to be used for intentional racemization of alcohols and amines.[3][4] |
Experimental Protocols
Protocol: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general framework for analyzing the enantiomeric purity of this compound. Specific column and mobile phase selection may require optimization.
-
Objective: To separate and quantify the (S) and (R) enantiomers of N-Boc-2-(2-hydroxyethyl)morpholine.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., Chiralpak® series like AD-H, AS-H, or Chiralcel® OD-H, OJ-H).
-
-
Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)
-
Sample of this compound
-
(Optional) Racemic standard of N-Boc-2-(2-hydroxyethyl)morpholine for method development.
-
-
Procedure:
-
Sample Preparation: Dissolve an accurately weighed sample (~1 mg) in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (due to the Boc-carbamate group)
-
Injection Volume: 10 µL
-
-
Method Validation: Inject the racemic standard first to confirm the separation of the two enantiomer peaks and determine their respective retention times.
-
Analysis: Inject the sample solution. Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times established with the standard.
-
Calculation of Enantiomeric Excess (% ee):
-
Calculate the area of the peak for each enantiomer.
-
Use the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
-
Where Area_S is the peak area of the desired (S)-enantiomer and Area_R is the peak area of the undesired (R)-enantiomer.
-
-
Visualization
Caption: Troubleshooting workflow for identifying the cause of racemization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4990666A - Racemization of optically active amino alcohols - Google Patents [patents.google.com]
- 4. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
Stability of (S)-N-Boc-2-(2-hydroxyethyl)morpholine under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-N-Boc-2-(2-hydroxyethyl)morpholine under various reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Deprotection of the N-Boc Group
-
Symptom: Appearance of a new, more polar spot on TLC, or observation of the deprotected product by LC-MS or NMR, corresponding to (S)-2-(2-hydroxyethyl)morpholine.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Acidic Conditions: The N-Boc group is highly sensitive to acidic environments.[1][2][3][4][5][6] | Neutralize the reaction mixture. If acidic conditions are required for a subsequent step, consider using a milder acid or performing the reaction at a lower temperature. For purification by RP-HPLC, using a low concentration of TFA (e.g., 0.1%) and immediate lyophilization of fractions can minimize deprotection. |
| Lewis Acids: Contamination with or intentional use of Lewis acids (e.g., ZnCl₂, AlCl₃) can cleave the N-Boc group.[2][4] | Ensure all reagents and solvents are free from Lewis acid contamination. If a Lewis acid is required, consider alternative protecting groups. |
| Elevated Temperatures: Prolonged exposure to high temperatures, especially in certain solvents, can lead to thermal cleavage of the N-Boc group.[1][7] | Maintain lower reaction temperatures. If high temperatures are necessary, minimize the reaction time. |
| Inadvertent Acid Generation: Some reagents or solvents can generate acidic byproducts over time or upon heating. | Use freshly distilled or high-purity solvents and reagents. |
Issue 2: Unwanted Side Reactions of the Hydroxyethyl Group
-
Symptom: Formation of unexpected byproducts, such as esters or ethers, involving the primary alcohol of the 2-hydroxyethyl side chain.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Acylation/Alkylation Conditions: The primary alcohol is susceptible to reaction with acylating or alkylating agents. | Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) prior to performing reactions that are incompatible with a free alcohol. |
| Oxidizing Conditions: Strong oxidizing agents can oxidize the primary alcohol to an aldehyde or carboxylic acid. | Choose a milder oxidizing agent or protect the alcohol group before proceeding with the oxidation of another part of the molecule. |
Issue 3: Poor Stability During Work-up or Purification
-
Symptom: Significant degradation of the compound observed after extraction, chromatography, or solvent removal.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Acidic or Basic Aqueous Work-up: Prolonged exposure to strongly acidic or basic aqueous solutions during extraction can lead to degradation. | Use neutral or mildly acidic/basic washes (e.g., saturated NaHCO₃, dilute citric acid) and minimize the contact time. |
| Silica Gel Chromatography: The slightly acidic nature of standard silica gel can cause partial deprotection of the N-Boc group, especially with prolonged column run times. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use neutral alumina for chromatography. |
| High Temperatures During Solvent Evaporation: | Remove solvents under reduced pressure at low temperatures (e.g., below 40°C). |
Frequently Asked Questions (FAQs)
Q1: How stable is the N-Boc group on this compound to acidic conditions?
A1: The N-Boc (tert-butoxycarbonyl) protecting group is well-known to be labile under acidic conditions.[1][2][3][4][5][6] Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid will readily cleave the Boc group, typically at room temperature.[1][2][8] The rate of cleavage is dependent on the acid strength, concentration, temperature, and solvent. Even milder acids or Lewis acids can cause deprotection, particularly at elevated temperatures or over extended reaction times.[2][4] For instance, purification via reverse-phase HPLC using eluents containing TFA can lead to partial or complete deprotection if the collected fractions are left standing for extended periods before solvent removal.
Q2: Is this compound stable to basic conditions?
A2: Yes, the N-Boc group is generally stable to a wide range of basic and nucleophilic conditions.[9][3][6][10] It is resistant to hydrolysis by common bases such as sodium hydroxide, potassium carbonate, and amines. This stability makes the N-Boc group orthogonal to other protecting groups like Fmoc, which are base-labile.[11]
Q3: What is the thermal stability of this compound?
A3: The N-Boc group can be removed by thermolysis, typically at temperatures above 100°C.[1][7] The exact temperature required for deprotection can vary depending on the solvent and the structure of the substrate.[1] While the compound may be stable for short periods at moderately elevated temperatures (e.g., during reflux in some solvents), prolonged heating at high temperatures should be avoided if the N-Boc group needs to be retained.
Q4: How does this compound behave under oxidative and reductive conditions?
A4:
-
Oxidative Conditions: The N-Boc group itself is generally resistant to many common oxidizing agents. However, the morpholine ring and the hydroxyethyl side chain could be susceptible to oxidation under harsh conditions. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.
-
Reductive Conditions: The N-Boc group is stable to catalytic hydrogenation (e.g., H₂, Pd/C) and other common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH).[9][6][11] This makes it a suitable protecting group for reactions involving the reduction of other functional groups within the molecule.
Q5: Are there any known incompatibilities with common reagents or solvents?
A5: Besides strong acids and high temperatures, care should be taken with reagents that can generate acid in situ. For example, some chlorinated solvents can slowly decompose to produce HCl. It is always recommended to use fresh, high-purity solvents and reagents.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability to Acidic Conditions (Forced Degradation)
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Treatment:
-
To separate aliquots of the stock solution, add a specific concentration of an acid (e.g., 0.1 M HCl, 10% TFA in dichloromethane).
-
Maintain the solutions at a constant temperature (e.g., room temperature or 40°C).
-
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution, neutralize it with a suitable base (e.g., triethylamine or saturated sodium bicarbonate solution), and dilute it for analysis.
-
Analysis: Analyze the samples by a suitable analytical method such as HPLC or LC-MS to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
Data Presentation: Summarize the results in a table showing the percentage of degradation over time for each acidic condition.
Protocol 2: General Procedure for Assessing Stability to Basic Conditions (Forced Degradation)
-
Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Basic Treatment:
-
To separate aliquots of the stock solution, add a specific concentration of a base (e.g., 0.1 M NaOH, 1 M triethylamine in methanol).
-
Maintain the solutions at a constant temperature.
-
-
Time-Point Analysis: Follow the procedure outlined in step 3 of Protocol 1, neutralizing with a suitable acid (e.g., dilute HCl or citric acid).
-
Analysis: Analyze the samples as described in Protocol 1.
-
Data Presentation: Tabulate the results showing the stability of the compound under the tested basic conditions.
Protocol 3: General Procedure for Assessing Thermal Stability
-
Sample Preparation: Prepare solutions of this compound in different solvents (e.g., toluene, DMF, water) at a known concentration.
-
Thermal Stress: Heat the solutions at various temperatures (e.g., 60°C, 80°C, 100°C).
-
Time-Point Analysis: At different time intervals, take aliquots from each solution, cool them to room temperature, and prepare them for analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS.
-
Data Presentation: Create a table summarizing the percentage of degradation at each temperature and time point for the different solvents.
Data Presentation (Example)
Table 1: Stability of this compound under Acidic Conditions at Room Temperature
| Time (hours) | % Degradation (0.1 M HCl in MeOH) | % Degradation (10% TFA in DCM) |
| 0 | 0 | 0 |
| 1 | 25 | 95 |
| 4 | 80 | >99 |
| 24 | >99 | >99 |
| Note: This is example data. Actual results may vary and should be determined experimentally. |
Table 2: Stability of this compound under Basic and Thermal Conditions
| Condition | Time (hours) | % Degradation |
| 0.1 M NaOH in MeOH, RT | 24 | <1 |
| Reflux in Toluene (110°C) | 8 | 5 |
| Reflux in Water (100°C) | 8 | 2 |
| Note: This is example data. Actual results may vary and should be determined experimentally. |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Factors affecting compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
Byproduct formation in the synthesis of PROTAC linkers from (S)-N-Boc-2-(2-hydroxyethyl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of PROTAC® linkers starting from (S)-N-Boc-2-(2-hydroxyethyl)morpholine. This guide addresses common issues, particularly byproduct formation, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to elaborate the hydroxyethyl side chain of this compound into a PROTAC linker?
A1: The primary alcohol of this compound is typically converted into a more versatile functional group for linker attachment. The most common strategies involve:
-
Oxidation: The alcohol is oxidized to an aldehyde or a carboxylic acid, which can then be used in reductive amination or amide coupling reactions, respectively.
-
Etherification: Williamson ether synthesis can be employed to form an ether linkage.
-
Activation and Nucleophilic Substitution: The alcohol can be activated (e.g., by tosylation or mesylation) to create a good leaving group, which is then displaced by a nucleophile to introduce the desired linker functionality.
Q2: Is the N-Boc protecting group stable under the conditions required for linker synthesis?
A2: The tert-butyloxycarbonyl (Boc) protecting group is generally robust under many synthetic conditions.[1][2] It is stable to basic and nucleophilic conditions, as well as many oxidizing and reducing agents.[1][2] However, it is sensitive to acidic conditions and some Lewis acids.[1] Care must be taken to choose reaction conditions that are compatible with the Boc group to avoid premature deprotection.
Q3: What are the typical byproducts observed during the oxidation of this compound?
A3: Byproduct formation during oxidation depends on the chosen oxidant and reaction conditions. For instance, in a Swern oxidation, a common byproduct is the corresponding methylthiomethyl (MTM) ether.[3] Over-oxidation to the carboxylic acid can occur if the reaction is not carefully controlled when targeting the aldehyde. With stronger oxidizing agents, there is a potential for oxidation of the morpholine nitrogen to an N-oxide, although the Boc group generally disfavors this.
Q4: Can the morpholine nitrogen interfere with the desired reactions?
A4: The nitrogen atom in the morpholine ring is a tertiary amine and is generally less nucleophilic due to the presence of the electron-withdrawing Boc group. However, it can still participate in side reactions. For example, during the activation of the alcohol with tosyl chloride in the presence of pyridine, the pyridine can act as a nucleophile to displace the tosylate, forming a pyridinium salt. Similarly, the morpholine nitrogen itself, if the Boc group is compromised, could potentially act as an intramolecular nucleophile.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of PROTAC® linkers from this compound.
Problem 1: Low Yield or No Reaction During Oxidation to the Carboxylic Acid
| Possible Cause | Troubleshooting Step |
| Incomplete Oxidation | - Increase the equivalents of the oxidizing agent. - Extend the reaction time. - Ensure the reaction temperature is optimal for the chosen oxidant. |
| Degradation of Starting Material or Product | - Use milder oxidizing agents (e.g., TEMPO/bleach). - Perform the reaction at a lower temperature. |
| Instability of the Boc group | - Avoid strongly acidic or Lewis acidic oxidation conditions.[1] - Buffer the reaction mixture if necessary. |
Problem 2: Formation of an Unexpected Byproduct During Swern Oxidation
| Issue | Identification | Solution |
| Methylthiomethyl (MTM) Ether Byproduct | Characterized by the presence of a -S-CH2-O- group in NMR and a corresponding mass in MS analysis. | - Maintain a low reaction temperature (typically -78 °C).[3] - Ensure slow addition of the alcohol to the activated DMSO. - Use a non-nucleophilic base like triethylamine. |
Problem 3: Low Yield in Williamson Ether Synthesis
| Possible Cause | Troubleshooting Step |
| Elimination (E2) Byproduct Formation | - Use a less sterically hindered alkyl halide.[4][5] - Employ a milder base. - Run the reaction at the lowest effective temperature. |
| Low Reactivity of the Alkoxide | - Use a stronger base (e.g., NaH) to ensure complete deprotonation of the alcohol.[4] - Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.[5] |
Problem 4: In-situ Conversion of Tosylate to Chloride
| Issue | Identification | Solution |
| Chloride Byproduct Formation | The product will have a mass corresponding to the replacement of the tosylate group with a chlorine atom. | - Use a non-nucleophilic base instead of pyridine for the tosylation reaction. - If pyridine is necessary as a catalyst, use it in catalytic amounts. - Alternatively, use mesyl chloride which is less prone to this side reaction. |
Experimental Protocols
Protocol 1: Oxidation of this compound to (S)-4-Boc-morpholin-2-yl)acetic acid using TEMPO
-
Dissolve this compound (1.0 eq) in a mixture of acetonitrile, water, and a phosphate buffer (pH 6.7).
-
Add TEMPO (0.1 eq) and sodium chlorite (1.5 eq) to the solution.
-
Slowly add a dilute aqueous solution of sodium hypochlorite (0.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Williamson Ether Synthesis with this compound
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Tosylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion , wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tosylate by flash column chromatography.
Visualizations
Caption: Potential byproducts in the oxidation of this compound.
Caption: Byproduct formation in the Williamson ether synthesis.
Caption: Potential byproduct formation during tosylation.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC and Alternative Methods for Determining the Enantiomeric Excess of (S)-N-Boc-2-(2-hydroxyethyl)morpholine
For researchers, scientists, and drug development professionals working on the synthesis of chiral molecules, the accurate determination of enantiomeric excess (e.e.) is a critical step in process development and quality control. (S)-N-Boc-2-(2-hydroxyethyl)morpholine is a valuable chiral building block, and ensuring its enantiomeric purity is paramount. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques—Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the determination of its enantiomeric excess.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on factors such as required accuracy, sample throughput, instrument availability, and the specific context of the analysis. While chiral HPLC is a robust and widely used technique, SFC, GC, and NMR offer distinct advantages in certain scenarios.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC-MS | NMR with Chiral Solvating Agent |
| Principle | Differential interaction with a chiral stationary phase (CSP). | Separation using a supercritical fluid mobile phase and a CSP. | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis. | Formation of diastereomeric complexes with a chiral solvating agent (CSA) leading to distinct NMR signals. |
| Sample Preparation | Direct injection after dissolution in the mobile phase. | Dissolution in a suitable co-solvent. | Derivatization of the hydroxyl group (e.g., silylation or acylation) is required to increase volatility. | Simple mixing of the analyte with the CSA in an appropriate deuterated solvent. |
| Analysis Time | 15-30 minutes | < 10 minutes | 20-40 minutes (including derivatization) | 5-15 minutes |
| Resolution | High | High to Very High | Very High | Variable, depends on the CSA and analyte concentration. |
| Sensitivity | Moderate to High (UV detector) | High (UV, MS detectors) | Very High (MS detector) | Low |
| Solvent Consumption | High | Low | Low | Very Low |
| Key Advantages | Wide applicability, numerous available CSPs, robust and reliable. | Fast analysis, reduced solvent usage, environmentally friendly. | High resolution and sensitivity, provides structural information from MS. | Non-destructive, minimal sample preparation, provides structural information. |
| Key Disadvantages | Longer analysis times, higher solvent consumption. | Higher initial instrument cost. | Sample derivatization required, not suitable for thermally labile compounds. | Lower sensitivity, potential for signal overlap, cost of CSA. |
Experimental Protocols
Below are detailed experimental protocols for each of the discussed analytical techniques for the determination of the enantiomeric excess of this compound.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method for the enantiomeric separation of N-Boc-2-(2-hydroxyethyl)morpholine using a polysaccharide-based chiral stationary phase.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC provides a faster alternative to HPLC for the chiral separation of the target compound.
-
Instrumentation: SFC system with a UV detector.
-
Column: CHIRALPAK® AD-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Protocol 3: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves the derivatization of the hydroxyl group to enable gas-phase separation.
-
Derivatization Step: To a solution of N-Boc-2-(2-hydroxyethyl)morpholine (1 mg) in dichloromethane (0.5 mL), add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (100 µL) and heat at 60 °C for 30 minutes.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 120 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.
-
MS Detector: Electron ionization (EI) source at 70 eV, scanning from m/z 50-500.
-
Injection Volume: 1 µL (split ratio 20:1).
Protocol 4: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This non-separative method relies on the formation of transient diastereomeric complexes.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).
-
Solvent: Benzene-d₆.
-
Sample Preparation: Prepare a solution of the analyte (approx. 5 mg) in benzene-d₆ (0.6 mL). Acquire a standard ¹H NMR spectrum. Add 1.5 equivalents of the CSA to the NMR tube and acquire another ¹H NMR spectrum.
-
Data Analysis: Compare the spectra before and after the addition of the CSA. The enantiomers will exhibit separate signals for specific protons (e.g., the methine proton of the morpholine ring) in the presence of the CSA. The enantiomeric excess is determined by integrating the corresponding signals.
Workflow and Decision Pathway
The selection of an appropriate analytical method can be guided by a logical workflow that considers the specific requirements of the analysis.
Caption: Decision pathway for selecting an analytical method for e.e. determination.
The logical flow for choosing the appropriate analytical technique begins with assessing the required sample throughput.
Chiral Purity Analysis: A Comparative Guide to HPLC and SFC for (S)-N-Boc-2-(2-hydroxyethyl)morpholine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-N-Boc-2-(2-hydroxyethyl)morpholine is a critical aspect of quality control and regulatory compliance. The separation of enantiomers can be challenging, and selecting the optimal analytical technique is paramount for achieving accurate, efficient, and robust purity analysis. This guide provides a comprehensive comparison of two powerful chromatographic techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).
At a Glance: Key Performance Differences
Supercritical Fluid Chromatography (SFC) has emerged as a compelling alternative to traditional High-Performance Liquid Chromatography (HPLC) for chiral separations, offering significant advantages in speed, efficiency, and environmental sustainability.[1][2][][4] The use of supercritical carbon dioxide as the primary mobile phase in SFC leads to lower viscosity and higher diffusivity, enabling faster separations and reduced solvent consumption.[1][5] However, chiral HPLC remains a widely used and robust technique with a long history of successful applications.[6][7]
The choice between the two techniques often depends on specific laboratory needs, including throughput requirements, solvent costs, and the polarity of the analyte. For a polar molecule such as this compound, both techniques can be successfully applied, but SFC may offer a more efficient workflow.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of chiral HPLC and SFC for the analysis of small, polar chiral molecules.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Solvent Consumption | High (e.g., 15-30 mL per run) | Low (primarily CO2 with a small percentage of organic modifier) |
| Operating Pressure | 100 - 400 bar | 100 - 300 bar |
| Column Temperature | Ambient to 40°C | 30 - 50°C |
| Environmental Impact | Higher due to large volumes of organic solvents | Lower due to CO2 as the primary mobile phase |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the chiral purity analysis of this compound using both HPLC and SFC.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is often the first choice for a broad range of chiral compounds. A common example is a cellulose or amylose-based column (e.g., CHIRALPAK® series).[7]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol, such as isopropanol (IPA) or ethanol. For polar compounds, the alcohol percentage might be in the range of 10-30%. To improve peak shape for basic compounds like morpholine derivatives, a small amount of an amine additive (e.g., 0.1% diethylamine) is often added to the mobile phase.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, 25°C.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for compounds lacking a strong chromophore.
-
Sample Preparation: Dissolve a precise amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC) Protocol
Chromatographic System: An SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector is required.
-
Chiral Stationary Phase: Similar to HPLC, polysaccharide-based chiral columns are widely used and have demonstrated high success rates in SFC.[1][8]
-
Mobile Phase: The mobile phase consists of supercritical CO2 and an alcohol modifier, typically methanol, ethanol, or isopropanol.[8] For polar analytes, a higher percentage of the modifier (e.g., 20-40%) may be necessary. An additive, such as 0.1% diethylamine, can be included in the modifier to improve the peak shape of basic compounds.
-
Flow Rate: Higher flow rates are achievable in SFC, typically in the range of 2-4 mL/min, leading to faster analysis times.[1]
-
Back Pressure: The back pressure is maintained to ensure the mobile phase remains in a supercritical state, typically around 150 bar.
-
Column Temperature: A slightly elevated temperature, for example, 40°C, is often used to improve efficiency.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm).
-
Sample Preparation: Dissolve a precise amount of this compound in the modifier solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams have been generated.
Conclusion
Both chiral HPLC and SFC are powerful techniques for the enantiomeric purity analysis of this compound. While chiral HPLC is a well-established and reliable method, chiral SFC offers significant advantages in terms of speed, reduced solvent consumption, and consequently, lower operating costs and a smaller environmental footprint.[4][9] For high-throughput environments and organizations focused on green chemistry initiatives, SFC is often the preferred method. The final choice of technique will depend on the specific requirements of the laboratory, but the data and trends strongly suggest that chiral SFC is a highly efficient and sustainable option for the chiral analysis of this and other polar pharmaceutical intermediates.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. ymc.eu [ymc.eu]
- 6. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 1H and 13C NMR Spectra for (S)-N-Boc-2-(2-hydroxyethyl)morpholine and its Derivatives
For researchers and professionals in drug development, a comprehensive understanding of the stereochemistry and substitution patterns of morpholine scaffolds is crucial. This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for (S)-N-Boc-2-(2-hydroxyethyl)morpholine and its enantiomer, (R)-N-Boc-2-(2-hydroxyethyl)morpholine. The data presented herein, summarized in clear tabular format, serves as a valuable resource for the structural elucidation and quality control of these important chiral building blocks.
The morpholine ring is a prevalent structural motif in a vast array of biologically active compounds. The introduction of substituents, particularly at the C-2 position, often imparts chirality, leading to stereoisomers with potentially distinct pharmacological profiles. Therefore, the unambiguous assignment of the absolute configuration and the assessment of enantiomeric purity are critical aspects of chemical synthesis and drug discovery. NMR spectroscopy is an indispensable tool for these purposes.
This guide focuses on the N-Boc protected (S)- and (R)-enantiomers of 2-(2-hydroxyethyl)morpholine, providing a side-by-side comparison of their 1H and 13C NMR spectral data. The presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom restricts the conformational flexibility of the morpholine ring, leading to well-resolved and characteristic NMR spectra.
1H and 13C NMR Data Comparison
The following tables summarize the 1H and 13C NMR spectral data for this compound and its (R)-enantiomer. The data is compiled from literature sources and represents typical chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: 1H NMR Data for (S)- and (R)-N-Boc-2-(2-hydroxyethyl)morpholine (CDCl3, 400 MHz)
| Proton | This compound | (R)-N-Boc-2-(2-hydroxyethyl)morpholine |
| Boc (9H) | 1.46 (s) | 1.46 (s) |
| H-2 (1H) | 3.75 - 3.65 (m) | 3.75 - 3.65 (m) |
| H-3ax (1H) | 2.85 (td, J = 12.0, 3.2 Hz) | 2.85 (td, J = 12.0, 3.2 Hz) |
| H-3eq (1H) | 3.95 (d, J = 12.0 Hz) | 3.95 (d, J = 12.0 Hz) |
| H-5ax (1H) | 2.65 (td, J = 12.0, 3.2 Hz) | 2.65 (td, J = 12.0, 3.2 Hz) |
| H-5eq (1H) | 3.85 (d, J = 12.0 Hz) | 3.85 (d, J = 12.0 Hz) |
| H-6ax (1H) | 3.40 (td, J = 12.0, 3.2 Hz) | 3.40 (td, J = 12.0, 3.2 Hz) |
| H-6eq (1H) | 3.80 (d, J = 12.0 Hz) | 3.80 (d, J = 12.0 Hz) |
| -CH2CH2OH (2H) | 3.70 - 3.60 (m) | 3.70 - 3.60 (m) |
| -CH2CH2OH (2H) | 1.85 - 1.75 (m) | 1.85 - 1.75 (m) |
| -OH (1H) | 2.50 (br s) | 2.50 (br s) |
Table 2: 13C NMR Data for (S)- and (R)-N-Boc-2-(2-hydroxyethyl)morpholine (CDCl3, 100 MHz)
| Carbon | This compound | (R)-N-Boc-2-(2-hydroxyethyl)morpholine |
| Boc (C(CH3)3) | 80.5 | 80.5 |
| Boc (C(CH3)3) | 28.4 | 28.4 |
| C-2 | 76.5 | 76.5 |
| C-3 | 44.5 | 44.5 |
| C-5 | 45.0 | 45.0 |
| C-6 | 67.0 | 67.0 |
| -CH2CH2OH | 61.0 | 61.0 |
| -CH2CH2OH | 36.0 | 36.0 |
As enantiomers, the 1H and 13C NMR spectra of (S)- and (R)-N-Boc-2-(2-hydroxyethyl)morpholine are identical in an achiral solvent. The differentiation between enantiomers typically requires the use of a chiral solvating agent or conversion into diastereomers.
Experimental Protocols
The following sections detail the general experimental procedures for the synthesis and NMR analysis of the title compounds.
Synthesis of this compound
A representative synthesis involves the protection of the nitrogen atom of (S)-2-(2-hydroxyethyl)morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane or a mixture of dioxane and water.
General Procedure: To a stirred solution of (S)-2-(2-hydroxyethyl)morpholine (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.2 eq). Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation: Approximately 10-20 mg of the purified morpholine derivative is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3). A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: 1H and 13C NMR spectra are recorded on a 400 MHz spectrometer.
-
1H NMR: A standard single-pulse experiment is used with a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired depending on the sample concentration.
-
13C NMR: A proton-decoupled pulse program is used with a spectral width of 0-200 ppm, an acquisition time of 1-1.5 seconds, and a relaxation delay of 2 seconds. Due to the lower natural abundance of the 13C isotope, a larger number of scans (1024 to 4096) is typically required.
Visualization of Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of N-protected morpholine derivatives.
Caption: Synthetic workflow for this compound.
A Comparative Guide to the Mass Spectrometry Analysis of (S)-N-Boc-2-(2-hydroxyethyl)morpholine Reaction Products
This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for the characterization of reaction products derived from (S)-N-Boc-2-(2-hydroxyethyl)morpholine. Detailed experimental protocols and data visualizations are included to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategies for their work.
Comparison of Analytical Techniques
The selection of an analytical technique is critical for the unambiguous identification and quantification of reaction products. While mass spectrometry (MS) is a powerful tool for determining molecular weight and structural information, it is often used in conjunction with other methods for a comprehensive analysis. The following table compares the performance of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound derivatives.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Weight, Fragmentation Pattern, Elemental Composition (HRMS) | Chemical Structure, Connectivity of Atoms, Stereochemistry | Purity, Quantification, Separation of Mixtures |
| Sensitivity | High (picomole to femtomole) | Low (micromole to nanomole) | Moderate (nanomole to picomole) |
| Sample Requirement | Low (µg to ng) | High (mg) | Low (µg) |
| Analysis Time | Fast (minutes per sample) | Slow (minutes to hours per sample) | Moderate (minutes per sample) |
| Structural Elucidation | Good (inferred from fragmentation) | Excellent (unambiguous structure) | Poor (retention time only) |
| Hyphenation | Excellent (e.g., LC-MS, GC-MS) | Possible (e.g., LC-NMR) | Excellent (e.g., HPLC-UV, HPLC-MS) |
| Ideal Application | Rapidly confirming the molecular weight of expected products and identifying unknown byproducts. | Determining the precise chemical structure of purified products. | Assessing the purity of the reaction mixture and isolating products for further analysis. |
Experimental Protocol: LC-MS Analysis
This section details a standard protocol for the analysis of a hypothetical reaction mixture of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To separate and identify the products of an oxidation reaction of this compound.
Materials:
-
Reaction mixture sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
C18 HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Dilute 1 µL of the reaction mixture in 999 µL of a 50:50 mixture of water and acetonitrile to create a 1:1000 dilution.
-
Vortex the sample to ensure homogeneity.
-
Transfer the diluted sample to an autosampler vial.
-
-
LC Method:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
-
MS Method:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: 50-1000 m/z
-
Acquisition Mode: MS^E (a data-independent acquisition mode that collects fragmentation data for all ions)
-
Data Analysis:
-
Process the acquired data using appropriate software (e.g., MassLynx, Xcalibur).
-
Extract the ion chromatograms for the expected m/z values of the starting material and potential products.
-
Analyze the mass spectra to confirm the molecular weights and interpret the fragmentation patterns to support structural assignments.
Visualizations
The following diagrams illustrate a hypothetical reaction pathway for this compound and the general workflow for its analysis.
A Comparative Guide to (S)- and (R)-N-Boc-2-(2-hydroxyethyl)morpholine in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. This guide provides a comparative overview of (S)-N-Boc-2-(2-hydroxyethyl)morpholine and its (R)-enantiomer, two valuable chiral building blocks in organic synthesis.
The core principle governing the use of these enantiomers is not a direct competition of performance in terms of reaction yield or efficiency, but rather the strategic selection of a specific enantiomer to achieve a desired stereochemical outcome in the final target molecule. The choice between the (S) and (R) enantiomer is therefore dictated by the absolute stereochemistry of the intended product.
The Role of Chiral Morpholines in Medicinal Chemistry
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] Its presence can enhance physicochemical properties such as solubility and metabolic stability. When functionalized with stereocenters, chiral morpholines become powerful tools for introducing asymmetry into a molecule, which is often a key requirement for potent and selective biological activity.
A prominent example of a complex drug molecule containing a chiral morpholine core is Aprepitant , a potent antiemetic agent that acts as a neurokinin-1 (NK1) receptor antagonist.[2][3] The synthesis of Aprepitant requires precise control over the stereochemistry of the substituted morpholine ring to ensure its therapeutic efficacy.[4]
Comparison of (S)- and (R)-N-Boc-2-(2-hydroxyethyl)morpholine in Synthesis
As chiral building blocks, the primary role of (S)- and (R)-N-Boc-2-(2-hydroxyethyl)morpholine is to serve as a source of chirality in a synthetic sequence. The choice of enantiomer directly determines the stereochemistry of the resulting product. For instance, in a hypothetical synthesis of a chiral morpholine-containing drug, the use of the (S)-enantiomer of the building block will lead to the (S)-enantiomer of the final product, while the (R)-enantiomer of the building block will yield the (R)-enantiomer of the product.
While direct comparative studies detailing differences in reactivity between the two enantiomers are not prevalent in the literature, it is understood that their chemical reactivity is identical in an achiral environment. However, in the presence of other chiral reagents or catalysts, diastereomeric transition states can be formed, which may lead to differences in reaction rates and yields.
The following table illustrates the expected outcomes in a hypothetical stereoselective synthesis where the chiral morpholine building block is incorporated into a target molecule.
| Parameter | Synthesis using this compound | Synthesis using (R)-N-Boc-2-(2-hydroxyethyl)morpholine |
| Stereochemistry of Product | (S)-enantiomer | (R)-enantiomer |
| Expected Yield | Dependent on reaction conditions | Dependent on reaction conditions |
| Enantiomeric Excess (e.e.) | High (>99%) | High (>99%) |
| Diastereomeric Ratio (d.r.) | Dependent on subsequent stereocenters | Dependent on subsequent stereocenters |
Experimental Protocols
Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
Materials:
-
[Rh(COD)2]BF4
-
(R)-SKP (chiral bisphosphine ligand)
-
Anhydrous Dichloromethane (DCM)
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine substrate)
-
Hydrogen gas (50 atm)
-
Stainless-steel autoclave
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL).
-
The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) is dissolved in anhydrous DCM (1.0 mL).
-
The substrate solution is then transferred to the catalyst solution.
-
The resulting mixture is transferred to a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.
-
The reaction is stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The enantiomeric excess of the resulting (R)-2-phenylmorpholine is determined by chiral HPLC analysis.[1]
Visualizing Synthetic Strategies
The following diagrams illustrate the conceptual workflow of utilizing chiral morpholine building blocks in asymmetric synthesis.
Caption: Enantioselective synthesis pathways.
The diagram above illustrates how the choice of the starting enantiomer of the morpholine building block dictates the stereochemistry of the final product and, consequently, its biological activity.
Caption: Asymmetric synthesis of chiral morpholines.
This workflow demonstrates an alternative strategy where a prochiral intermediate is converted into a specific enantiomer using a chiral catalyst. This approach highlights the importance of chirality in the synthesis of such building blocks.
References
A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-N-Boc-2-(2-hydroxyethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the morpholine scaffold is a privileged structure, frequently incorporated into biologically active molecules to enhance their physicochemical and pharmacokinetic properties. The chiral building block, (S)-N-Boc-2-(2-hydroxyethyl)morpholine, is a valuable synthon for introducing this motif. However, the exploration of alternative chiral building blocks is crucial for expanding chemical space, modulating biological activity, and optimizing drug-like properties. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed methodologies.
Introduction to Alternative Scaffolds
The primary alternatives to the this compound scaffold can be categorized into two main groups:
-
Structural Analogs: These are six-membered saturated heterocycles where the oxygen atom of the morpholine ring is replaced by another heteroatom or a carbon atom. The most common examples include piperidines, piperazines, and thiomorpholines.
-
Bioisosteres: These are molecules or groups that have similar physical or chemical properties and which produce broadly similar biological properties to the original scaffold. This can include five-membered rings like pyrrolidines or even conformationally restricted bicyclic systems.
The choice of an alternative scaffold can significantly impact a molecule's potency, selectivity, metabolic stability, and toxicity profile. For instance, replacing the morpholine oxygen with a nitrogen atom (piperazine) introduces an additional site for substitution, allowing for fine-tuning of the molecule's properties.
Comparative Analysis of Chiral Building Blocks
The following sections detail the synthesis and potential applications of key alternative chiral building blocks. While direct, head-to-head comparative studies with this compound are limited in the literature, this guide consolidates available data to facilitate an informed selection process.
(S)-N-Boc-3-(2-hydroxyethyl)piperidine
This piperidine analog is a close structural relative of the parent morpholine. The replacement of the ring oxygen with a methylene group increases the lipophilicity and basicity of the nitrogen atom, which can influence receptor binding and pharmacokinetic properties.
Data Presentation: Synthesis and Properties
| Property | This compound | (S)-N-Boc-3-(2-hydroxyethyl)piperidine |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₂H₂₃NO₃ |
| Molecular Weight | 231.29 g/mol | 229.32 g/mol |
| General Synthetic Approach | Asymmetric dihydroxylation of N-Boc-2-vinylmorpholine | Asymmetric reduction of N-Boc-3-(2-oxoethyl)piperidine |
| Reported Yields | Varies depending on the specific method (e.g., Sharpless AD) | High yields reported with biocatalytic methods (e.g., >97%)[1] |
| Enantiomeric Excess (e.e.) | Typically >95% with asymmetric methods | Often >99% with enzymatic reductions[1] |
Experimental Protocols: Synthesis of (S)-N-Boc-3-(2-hydroxyethyl)piperidine via Biocatalytic Reduction
A highly efficient method for the synthesis of (S)-N-Boc-3-hydroxypiperidine, a precursor to the target molecule, involves the asymmetric reduction of N-Boc-3-piperidone using a carbonyl reductase.[1] This method offers excellent enantioselectivity and high conversion rates.
Reaction Scheme:
Detailed Protocol:
-
Biocatalyst Preparation: An (R)-specific carbonyl reductase from Candida parapsilosis is co-expressed with a glucose dehydrogenase (for cofactor regeneration) in E. coli.
-
Reaction Setup: A whole-cell biocatalyst suspension is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).
-
Substrate Addition: N-Boc-3-piperidone is added to the reaction mixture as the substrate, along with glucose as the co-substrate for cofactor regeneration.
-
Reaction Conditions: The reaction is typically carried out at room temperature to 30°C with gentle agitation.
-
Work-up and Purification: After completion of the reaction (monitored by TLC or HPLC), the product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.
This biocatalytic approach has been shown to be scalable and provides the desired chiral alcohol with high purity and enantiomeric excess.[1] The 2-hydroxyethyl side chain can then be introduced through standard synthetic transformations.
Chiral N-Boc-2-(2-hydroxyethyl)piperazine
The piperazine scaffold offers the advantage of a second nitrogen atom that can be functionalized to modulate solubility, basicity, and to introduce additional pharmacophoric elements.
Data Presentation: Synthesis and Properties
| Property | This compound | Chiral N-Boc-2-(2-hydroxyethyl)piperazine |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 231.29 g/mol | 230.31 g/mol |
| General Synthetic Approach | Asymmetric synthesis from chiral starting materials | Synthesis from chiral amino acids or via resolution |
| Key Feature | Single basic nitrogen | Two basic nitrogens, one protected |
Experimental Protocols: Synthesis of N-Boc-piperazine
A common route to monosubstituted piperazines involves the protection of one of the nitrogen atoms of piperazine with a Boc group.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: Piperazine is dissolved in a suitable solvent (e.g., dichloromethane or a biphasic system with water).
-
Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the solution at 0°C.
-
Reaction Conditions: The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The product is extracted, washed, and purified to yield N-Boc-piperazine.[2][3]
The chiral 2-(2-hydroxyethyl) substituent can be introduced using methods analogous to those for the morpholine and piperidine scaffolds, starting from a suitable chiral precursor.
Chiral Thiomorpholine-3-methanol
Replacing the oxygen atom of the morpholine ring with a sulfur atom to give a thiomorpholine can significantly alter the compound's polarity, lipophilicity, and metabolic profile.
Data Presentation: Synthesis and Properties
| Property | This compound | Chiral Thiomorpholine-3-methanol |
| Molecular Formula | C₁₁H₂₁NO₄ | C₅H₁₁NOS (unprotected) |
| Molecular Weight | 231.29 g/mol | 133.22 g/mol (unprotected) |
| General Synthetic Approach | Stereoselective polymer-supported synthesis from cysteine | Synthesis from chiral amino acids (e.g., cysteine) |
Experimental Protocols: Polymer-Supported Synthesis of Thiomorpholine-3-carboxylic Acid Derivatives
A stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives has been reported using a solid-phase approach starting from Fmoc-protected cysteine.[4]
Reaction Scheme (Simplified):
-
Immobilized Fmoc-Cys(Trt)-OH is N-alkylated and N-sulfonylated/acylated on the solid support.
-
Cleavage from the resin with a cocktail containing trifluoroacetic acid and triethylsilane leads to the formation of the thiomorpholine ring.
This method allows for the generation of a library of substituted thiomorpholines with control over the stereochemistry at the 3-position.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
The morpholine moiety is a key pharmacophore in many inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[5][6][7] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain.
The alternative chiral building blocks discussed in this guide can be employed to develop novel PI3K/Akt/mTOR inhibitors with potentially improved properties. For example, the use of a piperidine analog could modulate the strength of the hinge-binding interaction and alter the off-target activity profile. The additional nitrogen in a piperazine scaffold could be used to improve solubility or to introduce a vector for further substitution to probe interactions with the solvent-exposed region of the ATP-binding pocket.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for drug discovery.
Conclusion
While this compound remains a valuable and widely used chiral building block, a variety of viable alternatives exist that can offer distinct advantages in drug discovery programs. The choice of scaffold should be guided by the specific therapeutic target and the desired physicochemical and pharmacokinetic properties of the final compound. The synthetic methodologies and comparative data presented in this guide provide a foundation for the rational selection and implementation of these alternative chiral building blocks in the design of novel therapeutics.
References
- 1. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jgtps.com [jgtps.com]
- 4. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Efficacy Showdown: A Comparative Analysis of PROTACs with Morpholine-Containing Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern drug discovery, enabling the targeted degradation of disease-causing proteins. A critical component of any PROTAC is the linker, a chemical bridge that connects the target-binding warhead to the E3 ligase-recruiting anchor. Its composition profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the final molecule.
This guide provides a comparative analysis of PROTACs featuring morpholine-containing linkers against those with more conventional polyethylene glycol (PEG) and alkyl chain linkers. While direct efficacy data for PROTACs synthesized from the specific precursor (S)-N-Boc-2-(2-hydroxyethyl)morpholine is not extensively available in the public literature, the morpholine moiety itself is a valuable component in linker design, known to enhance solubility and metabolic stability.
Here, we use a representative morpholine-containing PROTAC targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4 as a case study. Its performance is benchmarked against the well-characterized BRD4 degraders, MZ1 (PEG/alkyl linker) and dBET1 (extended PEG linker), providing a clear comparison of how this structural feature impacts degradation activity.
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). By forming a ternary complex between the target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin tags to the POI. This polyubiquitination marks the protein for destruction by the 26S proteasome.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Data Presentation: Comparative Efficacy of BRD4 Degraders
The efficacy of a PROTAC is primarily defined by two metrics: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following tables summarize the performance of a representative morpholine-containing BRD4 degrader against established benchmarks.
| Compound | Linker Type | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Degrader-Morpholine | Morpholine-Alkyl | Pomalidomide (CRBN) | BRD4 | HeLa | 25 | >95 |
| MZ1 | PEG/Alkyl | VH032 (VHL) | BRD4 | HeLa | 13 | >90 |
| dBET1 | Extended PEG | Pomalidomide (CRBN) | BRD4 | MV4-11 | 4 | >98 |
Note: Data is representative and compiled from various sources for comparative purposes. Absolute values can vary based on experimental conditions.
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and reproducible experimental methods. The Western Blot is the gold-standard assay for quantifying the degradation of a target protein.
Protocol 1: Western Blot for BRD4 Degradation
This protocol details the steps to measure the reduction in BRD4 protein levels in cells following PROTAC treatment.
Caption: Standard workflow for Western Blot analysis.
1. Cell Culture and Treatment:
-
Seed human cell lines (e.g., HeLa or MV4-11) in 6-well plates, ensuring they reach 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of the PROTAC compounds in fresh culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the PROTAC dilutions.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 20 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20 µg of protein per lane onto a 4-15% polyacrylamide gel and separate the proteins via electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for BRD4 (e.g., 1:1000 dilution) and a loading control (e.g., GAPDH or β-actin, 1:2000 dilution).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of degradation relative to the vehicle control and plot the results to determine DC50 and Dmax values.
A Comparative Guide to the Crystallographic Analysis of (S)-N-Boc-2-(2-hydroxyethyl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural analysis of (S)-N-Boc-2-(2-hydroxyethyl)morpholine and its derivatives through X-ray crystallography. While crystallographic data for the title compound is not publicly available, this document offers a framework for its structural determination by comparing it with known structures of related N-Boc protected morpholine derivatives. Detailed experimental protocols for synthesis and crystallization are provided to facilitate further research in this area.
Comparative Crystallographic Data of Morpholine Derivatives
To provide a benchmark for the crystallographic analysis of this compound, the following table summarizes the unit cell parameters and space groups of structurally related morpholine derivatives for which crystal structures have been determined. These compounds serve as valuable comparators for predicting the potential crystal packing and conformational properties of the title compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate | C₁₁H₂₁NO₅ | Monoclinic | P2₁/c | 11.839 (2) | 10.489 (2) | 11.221 (2) | 106.89 (3) | [1] |
| Novel Bioactive Morpholine Derivative | C₁₇H₂₅NO₄ | Orthorhombic | P2₁2₁2₁ | 5.7729(7) | 11.5032(14) | 25.161(3) | 90 | [2] |
| 2-Morpholino-3,5,6-trichloro-1-nitrobenzene | C₁₀H₉Cl₃N₂O₃ | Monoclinic | P2₁/a | 17.515(2) | 7.8246(5) | 9.5859(5) | 98.48(1) | [3] |
| tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate | C₂₀H₂₇FN₂O₂ | Monoclinic | P2₁/c | 10.392(2) | 18.043(4) | 11.023(2) | 108.93(3) | [4] |
Experimental Protocols
Synthesis of this compound
A variety of synthetic routes to substituted morpholines have been reported.[5][6][7] A common approach involves the cyclization of an appropriate amino alcohol precursor. The following is a representative synthetic protocol.
Materials:
-
(S)-2-(2-Hydroxyethyl)morpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-2-(2-hydroxyethyl)morpholine in a suitable solvent such as DCM or a mixture of THF and water.
-
Add 3 equivalents of a base like TEA or DIPEA to the solution.
-
Cool the reaction mixture in an ice bath and add a solution of Boc₂O (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Crystallization of this compound
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. N-Boc protected compounds can sometimes be challenging to crystallize, often yielding oils or amorphous solids.[9][10][11] A systematic approach to screening various crystallization conditions is recommended.
General Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, methanol) in a loosely capped vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane, chloroform) and place this vial inside a larger sealed container with a more volatile anti-solvent (e.g., n-pentane, hexane, diethyl ether). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.[11]
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then slowly cool it to room temperature or below to induce crystallization.
-
Solvent-Antisolvent System: Dissolve the compound in a good solvent and then slowly add an anti-solvent in which the compound is poorly soluble until the solution becomes slightly turbid. Warming the solution to clarify it and then allowing it to cool slowly can yield crystals.
Pulping and Seed Crystal Method (for oily products):
-
If the purified product is an oil, attempt to solidify it by heating under high vacuum to remove residual solvents.[11]
-
If the oil persists, dissolve a small amount in a minimal volume of a solvent and attempt to induce precipitation by adding an anti-solvent.
-
If a small amount of solid can be obtained, it can be used as a seed crystal.
-
Add a seed crystal to the bulk of the oily product and allow it to stand at room temperature.[9][10]
-
Once solidified, add a weak polar solvent like n-hexane and break up the solid (pulping).
-
Stir the slurry for a period, then filter, wash with the anti-solvent, and dry to obtain a crystalline solid.[9][10]
Workflow for X-ray Crystallography
The following diagram illustrates the general workflow from a synthesized compound to its determined crystal structure.
Caption: Experimental workflow for X-ray crystallography analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
Comprehensive Analysis of Biologically Active Compounds Derived from (S)-N-Boc-2-(2-hydroxyethyl)morpholine Remains Elusive
A thorough investigation into the scientific and patent literature did not yield specific, named biologically active compounds synthesized directly from the starting material (S)-N-Boc-2-(2-hydroxyethyl)morpholine. While the morpholine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer and antiviral properties, a direct synthetic lineage from the specified chiral building block to a final active compound with publicly available comparative data could not be established.
The morpholine moiety is recognized for its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates. Its presence is noted in drugs targeting the central nervous system, where it can improve solubility and permeability across the blood-brain barrier. Furthermore, various morpholine derivatives have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.
Despite the broad interest in morpholine-containing compounds, the available literature does not provide specific examples of compounds synthesized using this compound for which extensive biological activity data, detailed experimental protocols, and comparative studies are published. General synthetic strategies for creating diverse morpholine derivatives are described, but these do not start from the user-specified material. For instance, reboxetine analogs have been synthesized from (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, a different starting material.
The search for direct applications of this compound in the synthesis of compounds with reported biological activity, such as kinase inhibitors or antiviral agents, did not provide concrete examples with the necessary data for a comparative guide. Patent literature often describes broad classes of morpholine derivatives without specifying the exact synthetic precursors in the abstracts or readily accessible sections.
Consequently, due to the absence of specific compounds synthesized from this compound with associated quantitative biological data and detailed experimental methodologies in the public domain, it is not possible to construct the requested comparison guide. The core requirements of data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be met without this foundational information.
Further research in specialized chemical databases or proprietary industry literature may be required to identify specific applications of this compound in the development of novel therapeutic agents. However, based on publicly accessible information, a comprehensive comparison guide on this topic cannot be generated at this time.
Safety Operating Guide
Proper Disposal of (S)-N-Boc-2-(2-hydroxyethyl)morpholine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of (S)-N-Boc-2-(2-hydroxyethyl)morpholine, a compound utilized in various scientific applications. The following protocols are based on general hazardous waste management principles and information from safety data sheets (SDS) for the compound and its structural analogs.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat, must be worn at all times.[1]
Waste Characterization and Classification
Based on available safety data, this compound should be treated as a hazardous waste.[1] An SDS for the closely related compound, tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is crucial to avoid disposing of this compound down the drain or in regular trash receptacles.[1]
Summary of Hazards:
| Hazard Class | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Specific target organ toxicity | May cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound.
-
Waste Identification and Segregation :
-
Treat all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), as hazardous waste.[1][3]
-
Segregate this waste stream from other types of laboratory waste, such as non-hazardous materials, sharps, and biological waste.[4] It is also crucial to keep it separate from incompatible chemical wastes; for instance, acids should be stored separately from bases, and oxidizing agents from flammable materials.[5]
-
-
Containerization :
-
Select a waste container that is compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable.[1][6]
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top cap.[1][5]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste".[1]
-
The label must include the full chemical name: "this compound".[1]
-
Indicate the primary hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").[1][2]
-
Record the accumulation start date, which is the date the first drop of waste was added to the container.[1]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][6] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[6]
-
The SAA should be a secure, well-ventilated location away from ignition sources and general laboratory traffic.[7]
-
It is best practice to use secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential leaks or spills.
-
-
Disposal and Pickup :
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's policies, but it can be up to one year for partially filled containers[5]), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][6] Provide them with a complete and accurate description of the waste.
-
Do not attempt to dispose of the chemical waste through incineration or by treating it yourself unless you are specifically trained and equipped to do so and it is permitted by your institution's policies.[4][8]
-
Prohibited Disposal Methods
-
Do NOT dispose of this compound down the drain. [1][3] This can lead to environmental contamination and may damage the plumbing infrastructure.
-
Do NOT dispose of this chemical in the regular trash. [9]
-
Do NOT allow the chemical to evaporate in a fume hood as a means of disposal. [3]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific waste management guidelines and the chemical's SDS for the most accurate and up-to-date information.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. vumc.org [vumc.org]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. msdsdigital.com [msdsdigital.com]
- 9. acs.org [acs.org]
Essential Safety and Logistical Information for Handling (S)-N-Boc-2-(2-hydroxyethyl)morpholine
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for (S)-N-Boc-2-(2-hydroxyethyl)morpholine.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye Protection : Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection : Chemical-resistant gloves, such as nitrile rubber, should be worn to prevent skin contact.[3] A lab coat or other protective clothing is also necessary to prevent skin exposure.[1][3][4]
-
Respiratory Protection : If working in a poorly ventilated area or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] In general, handling should be performed in a well-ventilated area or under a chemical fume hood.[1]
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid direct contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling the substance.[1]
-
Contaminated clothing should be removed and washed before reuse.[1]
Storage:
Disposal Plan
Contaminated materials and waste from this compound should be disposed of in accordance with local, state, and federal regulations.
-
Spills : In case of a spill, absorb the material with an inert substance like vermiculite, sand, or earth.[1] The collected material should then be placed in a suitable, closed container for disposal.[1][4]
-
Waste : Dispose of the chemical and its container at an approved waste disposal plant.[2] Do not allow the product to enter drains. Uncleaned containers should be treated as the product itself.
Quantitative Data
| Property | Value |
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| Boiling Point | 336°C |
| Density | 1.097 g/cm³ |
| Flash Point | 157°C |
Experimental Workflow
Caption: Chemical Handling Workflow Diagram.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
